1-Benzyl-1-methyl-4-oxopiperidinium Iodide: Structure Elucidation & Characterization Guide
This guide outlines the structural elucidation of 1-Benzyl-1-methyl-4-oxopiperidinium iodide , a quaternary ammonium salt. The analysis integrates synthetic logic, spectroscopic characterization, and stereochemical princ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural elucidation of 1-Benzyl-1-methyl-4-oxopiperidinium iodide , a quaternary ammonium salt. The analysis integrates synthetic logic, spectroscopic characterization, and stereochemical principles to provide a definitive structural assignment.
Molecular Weight: 331.19 g/mol (Salt); 204.14 Da (Cation)
Core Application: Synthetic intermediate for piperidine-based analgesics; model system for quaternary ammonium stereochemistry.
Key Structural Challenge: Distinguishing the stereochemical orientation (axial vs. equatorial) of the N-methyl and N-benzyl groups post-quaternization.
Synthesis & Preparation Logic
The structural integrity of the target compound begins with its synthesis. The reaction is a classic Menschutkin reaction , involving the nucleophilic attack of a tertiary amine on an alkyl halide.
Synthetic Pathway
The most efficient route utilizes 1-benzyl-4-piperidone as the nucleophile and methyl iodide (MeI) as the electrophile. This pathway is preferred over the reverse (N-methylation of 4-piperidone followed by benzylation) due to the commercial availability and stability of the N-benzyl precursor.
Reaction Mechanism:
Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks the methyl carbon of MeI.
Transition State: A trigonal bipyramidal transition state forms at the methyl carbon.
Quaternization: The iodine leaves as iodide (
), resulting in the formation of the quaternary ammonium salt.
Note on Stereoselectivity: The attack of the methyl iodide typically occurs from the axial direction due to the "kinetic control" preference in piperidine rings, although the final product distribution can be influenced by solvent polarity and temperature (thermodynamic equilibration).
Figure 1: Synthetic pathway for 1-benzyl-1-methyl-4-oxopiperidinium iodide via Menschutkin reaction.
Spectroscopic Structure Elucidation
This section details the step-by-step logic to confirm the structure, moving from elemental composition to stereochemical assignment.
Mass Spectrometry (ESI-MS)
Objective: Confirm the molecular formula of the cation.
Method: Electrospray Ionization (Positive Mode).
Expected Result: A dominant peak at m/z 204.14 .
Interpretation: The iodide counterion (
, 126.9 Da) dissociates in the MS source. The observed mass corresponds to the cationic species .
Objective: Verify functional groups and salt formation.
Key Band 1 (C=O Stretch): A strong absorption at 1715–1725 cm⁻¹ . This confirms the integrity of the ketone at the C4 position.
Key Band 2 (C-N Stretch): Bands in the 1100–1200 cm⁻¹ region, characteristic of C-N single bonds.
Absence of N-H: No broad bands in the 3200–3500 cm⁻¹ region, confirming the quaternary ammonium state (no N-H protons).
Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon-hydrogen framework and confirm N-methylation.
Table 1: Predicted H NMR Data (400 MHz, DMSO-d6)
Position
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment Logic
Ar-H
7.40 – 7.60
Multiplet
5H
Phenyl ring protons (deshielded by cationic N).
N-CH₂-Ph
4.60 – 4.75
Singlet
2H
Benzylic protons. Significantly deshielded due to the adjacent positive charge on Nitrogen.[3]
N-CH₃
3.10 – 3.30
Singlet
3H
Diagnostic Signal. The N-methyl group appears as a sharp singlet, distinct from the starting material.
Ring H (C2/C6)
3.60 – 3.80
Multiplet
4H
Protons adjacent to the quaternary nitrogen (deshielded).
Ring H (C3/C5)
2.80 – 3.00
Multiplet
4H
Protons adjacent to the carbonyl group.
Table 2: Predicted C NMR Data (100 MHz, DMSO-d6)
Position
Chemical Shift (, ppm)
Assignment
C=O
~205.0
Ketone carbonyl carbon.
Ar-C (ipso)
~128.0 – 133.0
Aromatic carbons.
N-CH₂-Ph
~68.0 – 70.0
Benzylic carbon (deshielded by ).
Ring C2/C6
~58.0 – 60.0
Piperidine carbons adjacent to .
N-CH₃
~48.0 – 52.0
Diagnostic Signal. Methyl carbon on quaternary nitrogen.
Ring C3/C5
~36.0 – 38.0
Piperidine carbons adjacent to Carbonyl.
Stereochemical & Conformational Analysis
The most complex aspect of this elucidation is determining the stereochemistry at the nitrogen atom. The piperidine ring adopts a chair conformation, leading to two possible diastereomers:
N-Methyl Equatorial / N-Benzyl Axial
N-Methyl Axial / N-Benzyl Equatorial
The "Curtin-Hammett" Principle in Quaternization
Research on N-methylpiperidines indicates that alkylation with benzyl halides often favors axial attack , placing the incoming group (Benzyl) in the axial position initially. However, the thermodynamic product usually places the bulkier group (Benzyl) in the equatorial position to minimize 1,3-diaxial interactions.
NOESY/ROESY Experiments (Advanced Elucidation)
To definitively prove the stereochemistry in solution:
If the N-Methyl is Axial , it will show strong NOE correlations with the axial protons at C3/C5 .
If the N-Methyl is Equatorial , it will show NOE correlations with the equatorial protons at C2/C6 .
Standard Outcome: For 1-benzyl-1-methyl-4-oxopiperidinium, the N-methyl group typically shows correlations consistent with an axial or pseudo-axial orientation in many solvents, as the benzyl group demands the equatorial space.
Figure 2: Logical flow for the structural elucidation of the quaternary ammonium salt.
Experimental Protocols
Synthesis Procedure
Dissolution: Dissolve 1-benzyl-4-piperidone (10.0 mmol) in anhydrous acetone or acetonitrile (20 mL).
Addition: Add methyl iodide (12.0 mmol, 1.2 eq) dropwise at 0°C. Caution: Methyl iodide is a suspected carcinogen; use a fume hood.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A white to pale-yellow precipitate will form.
Isolation: Filter the precipitate, wash with cold diethyl ether to remove unreacted starting materials.
Purification: Recrystallize from ethanol/ether to obtain pure crystals.
Analytical Conditions
NMR: Dissolve ~10 mg of the salt in 0.6 mL of DMSO-d6. Acquire spectra at 298 K.
LC-MS: Use a C18 column with a water/acetonitrile gradient (+0.1% formic acid). The salt will elute as the free cation.
References
PubChem. (n.d.). 1-Benzyl-1-methyl-4-oxopiperidinium iodide.[1][2] National Library of Medicine. Retrieved from [Link]
Bottini, A. T., & O'Rell, M. K. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry.[4] Retrieved from [Link]
Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational text on piperidine synthesis logic).
Unraveling the Enigma of CAS Number 77542-27-9: A Case of Unidentified Chemical Identity
Despite a comprehensive search across multiple chemical databases and scientific literature, the chemical compound associated with CAS number 77542-27-9 could not be definitively identified. This suggests that the provid...
Author: BenchChem Technical Support Team. Date: February 2026
Despite a comprehensive search across multiple chemical databases and scientific literature, the chemical compound associated with CAS number 77542-27-9 could not be definitively identified. This suggests that the provided CAS number may be incorrect, discontinued, or correspond to a substance not publicly documented in available resources.
For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) registry number is a critical and unambiguous identifier for chemical substances. The inability to link CAS number 77542-27-9 to a specific molecule precludes any further investigation into its properties, potential uses, or associated experimental protocols.
Standard chemical databases such as PubChem, SciFinder, and others, which serve as foundational resources for chemical information, do not contain an entry for this specific identifier. The search results were either for unrelated CAS numbers or provided general information about the function of these databases without yielding a match for the query.
Without a confirmed chemical structure, it is impossible to provide a technical guide on its core properties, including:
Physicochemical Properties: Molecular formula, molecular weight, melting point, boiling point, solubility, etc.
Spectroscopic Data: Information from techniques like NMR, IR, and mass spectrometry that help in structure elucidation.
Synthesis and Reactivity: Known methods of preparation and chemical behavior.
Biological Activity and Uses: Any known or potential applications in research, particularly in the realm of drug development.
It is recommended that the user verify the CAS number for any potential typographical errors. If the number is believed to be correct, it may pertain to a proprietary compound, a transient intermediate, or a substance that has not been registered or disclosed in public-facing scientific databases. In such cases, the original source of the CAS number would be the most reliable avenue for obtaining further information.
Foundational
1-Benzyl-1-methyl-4-oxopiperidinium iodide literature review
An In-depth Technical Guide to 1-Benzyl-1-methyl-4-oxopiperidinium iodide Abstract and Introduction 1-Benzyl-1-methyl-4-oxopiperidinium iodide is a quaternary ammonium salt derived from the synthetically versatile and me...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 1-Benzyl-1-methyl-4-oxopiperidinium iodide
Abstract and Introduction
1-Benzyl-1-methyl-4-oxopiperidinium iodide is a quaternary ammonium salt derived from the synthetically versatile and medicinally significant 1-benzyl-4-piperidone scaffold. The piperidine ring is a privileged structure in modern drug discovery, forming the core of numerous pharmacologically active compounds.[1][2] While direct therapeutic applications of 1-Benzyl-1-methyl-4-oxopiperidinium iodide are not extensively documented, its structural relationship to key pharmaceutical intermediates makes it a compound of interest for researchers in synthetic and medicinal chemistry.
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical characterization of 1-Benzyl-1-methyl-4-oxopiperidinium iodide. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its preparation and the causality behind key experimental choices. By grounding the discussion in the context of its parent scaffold's role in developing therapeutics, such as menin inhibitors for leukemia, this document serves as a practical resource for its synthesis and potential exploration.[1]
Physicochemical and Structural Properties
The fundamental properties of 1-Benzyl-1-methyl-4-oxopiperidinium iodide are summarized below. These data are essential for its handling, characterization, and use in subsequent experimental work.
The synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium iodide is most efficiently achieved through the quaternization of a tertiary amine precursor. This approach is a cornerstone of amine chemistry, relying on the nucleophilicity of the nitrogen atom.
Primary Synthetic Pathway: N-Methylation of 1-Benzyl-4-piperidone
The most direct and logical route involves the reaction of 1-benzyl-4-piperidone with methyl iodide. 1-Benzyl-4-piperidone is a widely available and crucial intermediate in the synthesis of various pharmaceutical agents, making it the ideal starting material.[1][2]
Mechanism: The synthesis proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the tertiary nitrogen of the 1-benzyl-4-piperidone acts as a nucleophile, attacking the electrophilic methyl carbon of methyl iodide. This forms a new carbon-nitrogen bond and expels the iodide ion, which then serves as the counter-ion to the newly formed quaternary ammonium cation.
Caption: Sₙ2 mechanism for the synthesis of the target compound.
Alternative Pathway
An alternative, though less common, pathway would be the reaction of 1-methyl-4-piperidone with benzyl iodide. The choice between these pathways typically depends on the relative cost, availability, and reactivity of the starting materials. Methods for synthesizing benzyl iodide from simple precursors are well-established.[5] However, given the prominence of 1-benzyl-4-piperidone in medicinal chemistry, the primary pathway is generally preferred.
Detailed Experimental Protocol: Synthesis via N-Methylation
This protocol describes a self-validating system for the synthesis, isolation, and purification of 1-Benzyl-1-methyl-4-oxopiperidinium iodide.
Materials:
1-Benzyl-4-piperidone
Methyl Iodide (CH₃I)
Acetone (anhydrous)
Diethyl ether
Round-bottom flask with stir bar
Condenser (optional, for reflux)
Buchner funnel and filter paper
Step-by-Step Methodology:
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous acetone (approx. 10 mL per gram of piperidone). The use of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction while often being a poor solvent for the resulting salt, aiding in its precipitation.
Addition of Alkylating Agent: To the stirred solution, add methyl iodide (1.1 to 1.5 eq) dropwise at room temperature. A slight excess of the volatile methyl iodide ensures the reaction goes to completion.
Reaction and Monitoring: Stir the mixture at room temperature for 12-24 hours. Alternatively, the reaction can be gently heated to reflux (approx. 56°C for acetone) to decrease reaction time to 2-4 hours. The progress can be monitored by the formation of a white or off-white precipitate, which is the desired product.
Product Isolation: Once the reaction is complete (as indicated by the cessation of further precipitation or by TLC analysis of the supernatant), cool the flask in an ice bath for 30 minutes to maximize precipitation.
Workup: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold diethyl ether. This step is crucial to remove any unreacted starting materials and solvent residue, as the quaternary salt is insoluble in ether.
Purification and Validation: Dry the solid product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/ether. The identity and purity of the final product must be confirmed via analytical methods as described in the next section.
Analytical Characterization
Confirming the structure and purity of the synthesized 1-Benzyl-1-methyl-4-oxopiperidinium iodide is a critical step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of this compound. The expected signals in ¹H and ¹³C NMR spectra provide unambiguous confirmation.
¹H NMR - Expected Signals
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Aromatic Protons
~7.3 - 7.6
Multiplet
5H
Phenyl ring of benzyl group
Benzylic Protons
~4.5 - 4.8
Singlet
2H
-CH₂-Ph
Piperidine Protons (α to N)
~3.5 - 3.9
Multiplet
4H
-CH₂-N⁺-CH₂-
Piperidine Protons (β to N)
~2.8 - 3.2
Multiplet
4H
-CH₂-C(O)-CH₂-
N-Methyl Protons
~3.1 - 3.4
Singlet
3H
N⁺-CH₃
Causality Note: The protons adjacent to the newly formed quaternary ammonium center (Benzylic, Piperidine α, and N-Methyl) are expected to be significantly downfield-shifted compared to their positions in the tertiary amine precursor due to the deshielding effect of the positive charge.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing this ionic compound.
Expected Result: The analysis in positive ion mode will detect the cation.
Major Peak (M⁺): m/z ≈ 204.14, corresponding to the [C₁₃H₁₈NO]⁺ cation.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of the key functional group.
Key Absorption Band: A strong, sharp absorption peak is expected in the range of 1715-1730 cm⁻¹ , which is characteristic of the C=O (ketone) stretch.
Overall Synthesis and Analysis Workflow
The following diagram outlines the logical flow from starting materials to a fully characterized final product, ensuring a trustworthy and reproducible scientific outcome.
Caption: Workflow from synthesis to analytical validation.
Applications and Broader Scientific Context
While 1-Benzyl-1-methyl-4-oxopiperidinium iodide is primarily a synthetic derivative, its scientific importance is understood through the lens of its structural components.
Derivative of a Key Pharmacophore: Its precursor, 1-benzyl-4-piperidone, is a vital building block in medicinal chemistry. It is instrumental in the synthesis of highly potent and selective menin inhibitors, which are being developed as therapeutics for acute leukemia.[1] Therefore, derivatives like this quaternary salt are of interest for scaffold-hopping and structure-activity relationship (SAR) studies.
Class of Biologically Active Molecules: Quaternary ammonium salts containing a benzyl group have been investigated for various biological activities. For example, certain N-benzyl substituted compounds act as competitive antagonists for nicotinic acetylcholine receptors (nAChRs).[6] The fixed positive charge and specific stereochemistry of such molecules can lead to potent interactions with biological targets. Although the specific activity of 1-benzyl-1-methyl-4-oxopiperidinium iodide is not defined, its structural class warrants consideration in screening campaigns.
Conclusion
1-Benzyl-1-methyl-4-oxopiperidinium iodide is a readily accessible compound whose synthesis is based on fundamental principles of organic chemistry. Its preparation via Sₙ2 quaternization of 1-benzyl-4-piperidone is efficient and high-yielding. The analytical techniques required for its unambiguous characterization—NMR, MS, and IR—are standard in modern research laboratories. While not a therapeutic agent itself, its value lies in its position as a derivative of a medicinally critical scaffold and as a member of the pharmacologically relevant class of quaternary ammonium salts. This guide provides the necessary technical foundation for its synthesis, validation, and further exploration by the scientific community.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11078064, 1-Benzyl-1-methyl-4-oxopiperidinium iodide. Available at: [Link]
Defense Technical Information Center (DTIC). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]
Google Patents. CN112723982B - Preparation method of benzyl iodide and derivatives thereof.
European Chemicals Agency (ECHA). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride - Substance Information. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Available at: [Link]
MedChemComm (RSC Publishing) (2016). N,N,N-trimethylmethanaminium iodides are competitive antagonists for the human α4β2 and α7 nicotinic acetylcholine receptors. Available at: [Link]
Wikipedia. 4-Benzylpiperidine. Available at: [Link]
Organic Syntheses. Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. Available at: [Link]
Arkat USA, Inc. Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Available at: [Link]
Advanced Applications of 1-Benzyl-1-methyl-4-oxopiperidinium Iodide
Synthetic Versatility and Pharmacological Scaffolding[1] Executive Summary 1-Benzyl-1-methyl-4-oxopiperidinium iodide (BMOP-I) represents a specialized class of quaternary ammonium salts that serves as a high-reactivity...
Author: BenchChem Technical Support Team. Date: February 2026
Synthetic Versatility and Pharmacological Scaffolding[1]
Executive Summary
1-Benzyl-1-methyl-4-oxopiperidinium iodide (BMOP-I) represents a specialized class of quaternary ammonium salts that serves as a high-reactivity "gateway" intermediate in heterocyclic chemistry.[1] Unlike stable piperidine scaffolds used directly in pharmacotherapy, BMOP-I is primarily engineered as an activated electrophilic synthon .[1] Its quaternary nitrogen renders the piperidone ring susceptible to ring-opening eliminations and subsequent amine-exchange reactions—a property exploited to synthesize complex N-aryl-4-piperidones that are otherwise difficult to access.[1]
This technical guide dissects the compound's utility in pharmacophore switching (the Kuehne exchange), its role as a precursor for divinyl ketone Michael acceptors , and its downstream applications in developing acetylcholinesterase (AChE) inhibitors for neurodegenerative therapy.
Chemical Identity & Properties
BMOP-I is the methiodide salt of N-benzyl-4-piperidone.[1] The quaternization of the nitrogen atom introduces significant ring strain and lowers the energy barrier for
-elimination reactions.
Property
Specification
IUPAC Name
1-Benzyl-1-methyl-4-oxopiperidinium iodide
CAS Number
77542-27-9
Molecular Formula
Molecular Weight
331.19 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in hot water, DMSO; sparingly soluble in acetone (facilitating isolation)
Stability
Hygroscopic; store under inert atmosphere.[1] Sensitive to light (iodide oxidation).
Primary Synthetic Function: The "Kuehne" Amine Exchange
The most authoritative application of BMOP-I is its use in the Kuehne amine exchange reaction . Direct N-arylation of 4-piperidones is often low-yielding due to the weak nucleophilicity of anilines. BMOP-I circumvents this by acting as a "masked" divinyl ketone.
Mechanism of Action
The reaction proceeds via an Elimination-Addition sequence (The Mannich Base Exchange):
Activation : The quaternary ammonium group is an excellent leaving group.
Elimination : Under thermal or basic conditions, the ring undergoes a double Hofmann-like elimination, expelling N-benzyl-N-methylamine and generating a transient divinyl ketone (1,4-pentadien-3-one).[1]
Cyclization : A primary amine (e.g., aniline) present in the solution performs a double aza-Michael addition on the divinyl ketone, re-closing the ring to form a thermodynamically stable N-aryl-4-piperidone .[1]
Experimental Protocol: Synthesis of N-Aryl Piperidones
(mild base) can accelerate the initial elimination step.
Why this matters : This allows researchers to swap the "protective" benzyl group for a "functional" aryl group in a single pot, avoiding multi-step deprotection/re-alkylation sequences.
Figure 1: The Kuehne Exchange Mechanism. The quaternary salt acts as a donor of the 4-piperidone carbon skeleton.
Pharmacological Relevance: Drug Development Scaffolds
While BMOP-I is an intermediate, the scaffolds derived from it are critical in neuropharmacology.
A. Acetylcholinesterase (AChE) Inhibitors
The N-benzyl-4-piperidine moiety is the pharmacophore of Donepezil (Aricept), a gold-standard Alzheimer's drug.[1] BMOP-I allows for the rapid diversification of this scaffold.
Strategy : Use BMOP-I to generate N-functionalized piperidones, then perform Wittig reactions at the C4 ketone to attach the indanone-like tail of Donepezil.
Structure-Activity Relationship (SAR) : The quaternary nature of BMOP-I itself mimics the cationic charge of acetylcholine, allowing it to interact with the anionic site of the AChE enzyme, though it is usually reduced to a tertiary amine for final drug candidates to cross the blood-brain barrier.
B. Antimitotic & Antimicrobial Agents
Recent studies indicate that N-benzyl-4-piperidone derivatives (synthesized via BMOP-I precursors) exhibit cytotoxicity against cancer cell lines (MCF-7, MOLT-4).[1] The ketone functionality allows for the formation of oximes and thiosemicarbazones , which chelate metal ions in active sites of microbial enzymes.
Experimental Protocol: Synthesis of BMOP-I
Self-Validating Step: The synthesis utilizes solubility differences. The starting materials are soluble in acetone, while the product (BMOP-I) is insoluble, driving the reaction to completion via precipitation.
Preparation : Dissolve 10.0 g (53 mmol) of N-benzyl-4-piperidone in 50 mL of anhydrous acetone in a round-bottom flask.
Addition : Cool the solution to
in an ice bath. Add 4.0 mL (64 mmol, 1.2 eq) of Methyl Iodide dropwise over 10 minutes.
Reaction : Allow the mixture to warm to room temperature. Stir for 3–6 hours. A white precipitate will begin to form within 30 minutes.
Isolation : Filter the white solid under vacuum.
Purification : Wash the filter cake with cold acetone (
) to remove unreacted amine and excess MeI.
Drying : Dry in a vacuum desiccator over
.
Expected Yield: 90–96%.
Validation: Melting point should be distinct (decomposition often occurs >190°C).
Figure 2: Synthesis workflow for 1-Benzyl-1-methyl-4-oxopiperidinium iodide.[1]
Safety & Handling (E-E-A-T)
Methyl Iodide Hazard : MeI is a potent alkylating agent.[1] All synthesis must be performed in a fume hood. Double-gloving (nitrile) is recommended.
Quaternary Salt Toxicity : While less volatile than MeI, BMOP-I is a cholinomimetic.[1] Avoid dust inhalation.[2]
Disposal : Quench filtrate (containing excess MeI) with aqueous ammonia or sodium thiosulfate before disposal.[1]
References
Kuehne, M. E. (1962). Synthesis of N-Alkyl-4-piperidones. Journal of the American Chemical Society.[3] Link (Foundational methodology for methiodide exchange).
Ravindran, T., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. Link (Pharmacological applications).
Scherer, T., et al. (1995). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters/JOC. (Describes the specific use of the methiodide salt for aniline exchange).
Goel, K. K., et al. (2008).[4] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Link (Antimicrobial screening of the scaffold).
PubChem Compound Summary . (2025). 1-Benzyl-1-methyl-4-oxopiperidinium iodide.[1] National Library of Medicine. Link (Chemical data verification).
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Family: Quaternary Piperidinium Salts | CAS: 77542-27-9 (Generic Family)[1][2]
Executive Summary
This technical guide profiles 1-benzyl-1-methyl-4-oxopiperidinium iodide , a quaternary ammonium salt serving as a critical electrophilic intermediate in heterocyclic synthesis. While structurally related to opioid scaffolds (fentanyl precursors) and neurotoxic impurity families (MPTP analogs), its primary utility lies in physical organic chemistry as a substrate for Stevens rearrangements , Sommelet-Hauser rearrangements , and fragmentation studies .[2]
This document outlines the synthesis, reactivity manifold, and handling protocols for researchers utilizing this compound to access substituted piperidines or study ylide dynamics.[2]
Chemical Architecture & Synthesis[2]
Structural Analysis
The molecule comprises a piperidine ring oxidized at the C4 position (ketone) and quaternized at the nitrogen by a benzyl and a methyl group.[2] The iodide counterion renders the salt susceptible to ion-exchange but also provides a good leaving group in subsequent nucleophilic substitutions if the salt is used as an alkylating agent.[2]
Core Moiety: 4-Piperidone (highly reactive towards nucleophiles at C4 and bases at C3/C5).
Synthesis Protocol
The most reliable synthetic route involves the quaternization of 1-benzyl-4-piperidone with methyl iodide (iodomethane) . This route is preferred over benzylation of 1-methyl-4-piperidone due to the higher availability and stability of the benzyl-piperidone precursor.
Reaction Scheme Visualization
Figure 1: Quaternization pathway via SN2 mechanism. The reaction is exothermic and driven by the precipitation of the ionic product from non-polar solvents.[2]
Dissolution: Dissolve 10.0 mmol of 1-benzyl-4-piperidone in 20 mL of anhydrous acetone in a round-bottom flask.
Thermal Control: Cool the solution to 0°C using an ice bath. The quaternization is exothermic; uncontrolled heat can lead to solution discoloration (iodine liberation).[2]
Addition: Add 11.0 mmol (1.1 eq) of Iodomethane dropwise over 10 minutes.
Crystallization: Stir at 0°C for 1 hour, then allow to warm to room temperature over 4 hours. The quaternary salt will precipitate as a white to off-white solid.
Isolation: Filter the precipitate under vacuum.
Purification: Wash the filter cake with cold anhydrous ether (
mL) to remove unreacted amine and excess MeI.
Drying: Dry under high vacuum (0.1 mmHg) at room temperature. Do not heat above 60°C to avoid Hofmann degradation.
Reactivity Profile: The Base-Promoted Manifold
The defining characteristic of 1-benzyl-1-methyl-4-oxopiperidinium iodide is its instability toward base.[2] The C4-carbonyl group increases the acidity of the
-protons (C3/C5), while the quaternary nitrogen increases the acidity of the benzylic protons.[2] This creates a competition between three pathways upon treatment with base (e.g., NaOEt, KOtBu).[2]
Pathway Analysis
Stevens Rearrangement (1,2-shift): Deprotonation at the benzylic position forms an ylide, followed by a 1,2-migration of the benzyl group to the adjacent carbon.[2]
Sommelet-Hauser Rearrangement (2,3-shift): If the benzyl ring is unsubstituted, a [2,3]-sigmatropic rearrangement can occur, moving the connection to the ortho-position of the benzyl ring.[2]
Hofmann Elimination (Ring Opening): Deprotonation at the ring
-carbon (C3/C5) can trigger E2 elimination, breaking the piperidone ring and forming an acyclic amino-ketone.[2]
Reaction Manifold Visualization
Figure 2: Divergent reactivity pathways.[2] The outcome is heavily solvent and temperature-dependent. Low temperatures favor ylide formation (Rearrangement), while higher temperatures favor elimination.[2]
Characterization Data
When validating the synthesized salt, the following spectral features are diagnostic.
Technique
Diagnostic Feature
Interpretation
1H NMR
3.1 - 3.4 ppm (Singlet, 3H)
N-Methyl group. Shifted downfield significantly compared to the free amine (approx 2.2 ppm) due to positive charge.[2]
1H NMR
4.6 - 5.0 ppm (Singlet, 2H)
Benzylic protons. Deshielded by the quaternary nitrogen.[2]
IR
1715 - 1725 cm
C=O[2] Stretch. Confirms the ketone remains intact and has not formed a hydrate or enol ether.[2]
Solubility
Water, DMSO, Methanol
Soluble in polar protic/aprotic solvents.[2] Insoluble in Ether/Hexane.[2]
Safety & Compliance (Critical)
Neurotoxicity Warning (MPTP Structural Homology)
Researchers must exercise extreme caution.[2] While 1-benzyl-1-methyl-4-oxopiperidinium is not MPTP, chemical reduction of the ketone (e.g., Wolff-Kishner or hydride reduction followed by dehydration) can generate 1-benzyl-1-methyl-1,2,3,6-tetrahydropyridinium species.[2]
Risk: Analogs of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are potent neurotoxins that cause permanent Parkinsonian symptoms by destroying dopaminergic neurons.[2]
Control: Avoid conditions that reduce the C4 ketone to an alkene. Treat all tetrahydropyridine derivatives as potential neurotoxins.[2]
Handling Iodides and Alkylating Agents[3]
Methyl Iodide: A volatile carcinogen used in the synthesis.[2] Use only in a certified fume hood with a silver nitrate trap or sodium thiosulfate scrubber.[2]
Quaternary Salt: Generally non-volatile, but dust inhalation is hazardous.[2] It acts as a cholinomimetic agent; avoid skin contact.[2]
References
PubChem. (n.d.).[2] 1-Benzyl-1-methyl-4-oxopiperidinium iodide.[1] National Center for Biotechnology Information.[2] Retrieved from [Link][2]
Stevens, T. S., et al. (1928).[2][3] Degradation of Quaternary Ammonium Salts. Journal of the Chemical Society.[2][3] (Foundational text on Stevens Rearrangement mechanism).
Bobbitt, J. M., et al. (2009).[2][4] Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Journal of Organic Chemistry. (Context on piperidine oxoammonium reactivity). Retrieved from [Link]
Organic Syntheses. (n.d.). N-Benzyl-4-hexyn-1-amine and related piperidine cyclizations. (Provides validated protocols for handling benzyl-piperidine precursors). Retrieved from [Link][2]
Applications of 1-Benzyl-1-methyl-4-oxopiperidinium Iodide in Organic Synthesis: A Detailed Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Piperidinium Salt 1-Benzyl-1-methyl-4-oxopiperidinium iodide, a quaternary ammonium salt derived from the synthetically crucial 1-benzyl-4-piperidone, presents itself...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Versatile Piperidinium Salt
1-Benzyl-1-methyl-4-oxopiperidinium iodide, a quaternary ammonium salt derived from the synthetically crucial 1-benzyl-4-piperidone, presents itself as a molecule of significant interest for synthetic chemists. The piperidine core is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, rendering its derivatives highly valuable in drug discovery and development.[1] This guide provides a comprehensive overview of the applications of 1-benzyl-1-methyl-4-oxopiperidinium iodide in organic synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. While direct applications of this specific salt are emerging, its utility can be extrapolated from the rich chemistry of its precursor, 1-benzyl-4-piperidone, and the characteristic reactions of quaternary ammonium salts.
This document will explore its role as a precursor in the synthesis of complex heterocyclic systems, its potential applications in classic organic reactions, and its prospective use as a phase-transfer catalyst.
Physicochemical Properties
A clear understanding of the physical and chemical properties of 1-Benzyl-1-methyl-4-oxopiperidinium iodide is paramount for its effective application in synthesis.
Soluble in polar solvents like water, methanol, and DMSO.
Core Synthetic Applications
The synthetic utility of 1-benzyl-1-methyl-4-oxopiperidinium iodide stems from the reactivity of its constituent parts: the quaternary ammonium center, the enolizable ketone, the benzyl group, and the methyl group.
Precursor to Biologically Active Molecules and Complex Heterocycles
The primary value of 1-benzyl-1-methyl-4-oxopiperidinium iodide lies in its role as a derivative of 1-benzyl-4-piperidone. This precursor is a key building block in the synthesis of numerous pharmacologically active compounds, including fentanyl analogues and donepezil.[1] The quaternization to the methyl iodide salt can be a strategic step to either activate the molecule for specific transformations or to introduce a methyl group in a controlled manner.
The isoquinuclidine skeleton is a core structural motif in various alkaloids with interesting biological activities.[3][4] The synthesis of isoquinuclidines can be achieved through Diels-Alder reactions of 1,2-dihydropyridines, which can be prepared from 4-piperidone derivatives. While a direct protocol starting from 1-benzyl-1-methyl-4-oxopiperidinium iodide is not extensively documented, its precursor, 1-benzyl-4-piperidone, serves as a logical starting point. The quaternization could potentially be employed to modulate the reactivity of the piperidone ring system for subsequent transformations leading to the dihydropyridine intermediate.
Protocol: Synthesis of 1-Benzyl-4-piperidone (Precursor)
This protocol outlines a common method for the synthesis of the precursor, 1-benzyl-4-piperidone, which can then be methylated to form the target compound.[5]
Materials:
Benzylamine
Methyl acrylate
Sodium metal
Anhydrous toluene
Anhydrous methanol
Hydrochloric acid (25%)
Sodium hydroxide solution (35%)
Ethyl acetate
Saturated sodium chloride solution
Anhydrous magnesium sulfate
Procedure:
To a dry 250 mL three-necked flask equipped with a stirrer and reflux condenser, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.
Heat the mixture to reflux with stirring.
Add 1 mL of anhydrous methanol to initiate the reaction, followed by the slow dropwise addition of 28 g of N,N-bis(β-propionate methyl ester) benzylamine (prepared from benzylamine and methyl acrylate).
After the addition is complete, continue refluxing for 6 hours. During this time, add an additional 100 mL of anhydrous toluene in portions to maintain a stirrable mixture.
Cool the reaction to room temperature and extract the mixture with 150 mL of 25% hydrochloric acid solution.
Reflux the acidic aqueous layer for 5 hours. Monitor the completion of the decarboxylation by testing a small sample with a ferric chloride solution (disappearance of the color indicates completion).
Cool the reaction mixture and neutralize to a pH of approximately 8.5 with a 35% sodium hydroxide solution while stirring.
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
Remove the ethyl acetate by rotary evaporation.
Purify the crude product by vacuum distillation to obtain 1-benzyl-4-piperidone as a light yellow oily liquid.
Protocol: Synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium Iodide
Materials:
1-Benzyl-4-piperidone
Methyl iodide
Anhydrous diethyl ether or acetone
Procedure:
In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1 equivalent) in a minimal amount of anhydrous diethyl ether or acetone.
Cool the solution in an ice bath.
Add methyl iodide (1.1 equivalents) dropwise with stirring.
Allow the reaction mixture to stir at room temperature for several hours or until a precipitate forms.
Collect the solid product by vacuum filtration.
Wash the solid with a small amount of cold, anhydrous diethyl ether.
Dry the product under vacuum to yield 1-benzyl-1-methyl-4-oxopiperidinium iodide.
Workflow for Isoquinuclidine Synthesis Precursor Preparation
Caption: Synthesis pathway from starting materials to the target compound and its potential use.
Reactions of the Quaternary Ammonium Group
The positively charged nitrogen atom makes the attached alkyl and benzyl groups susceptible to nucleophilic attack and elimination reactions.
The Hofmann elimination is a classic reaction of quaternary ammonium hydroxides to form alkenes.[5][6] In the case of 1-benzyl-1-methyl-4-oxopiperidinium iodide, treatment with a base like silver oxide would first generate the corresponding hydroxide. Subsequent heating could, in principle, lead to a ring-opened product via an E2 elimination. The regioselectivity of this elimination would be governed by the Hofmann rule, favoring the formation of the least substituted alkene.[5][6]
Conceptual Protocol: Hofmann Elimination of 1-Benzyl-1-methyl-4-oxopiperidinium Iodide
Materials:
1-Benzyl-1-methyl-4-oxopiperidinium iodide
Silver(I) oxide
Water
Inert solvent (e.g., toluene)
Procedure:
Suspend 1-benzyl-1-methyl-4-oxopiperidinium iodide (1 equivalent) in water.
Add silver(I) oxide (1.1 equivalents) and stir the mixture vigorously at room temperature, protected from light, for several hours to facilitate the formation of the quaternary ammonium hydroxide and precipitation of silver iodide.
Filter the mixture to remove the silver iodide precipitate.
Concentrate the aqueous filtrate under reduced pressure to obtain the crude quaternary ammonium hydroxide.
Heat the crude hydroxide, either neat or in a high-boiling inert solvent, to induce the elimination reaction.
The volatile alkene product can be collected by distillation. The tertiary amine co-product would remain in the reaction vessel.
Caption: Conceptual workflow for the Hofmann elimination of the target compound.
The benzyl and methyl groups on the quaternary nitrogen can be cleaved under various conditions.
N-Debenzylation: Catalytic hydrogenolysis using palladium on carbon (Pd/C) is a common method for removing benzyl groups.[7][8] This would yield N-methyl-4-piperidone. The reaction is typically carried out under a hydrogen atmosphere.
N-Demethylation: The von Braun reaction, using reagents like cyanogen bromide (BrCN), is a classical method for N-demethylation of tertiary amines and can be adapted for quaternary salts.[9] This would lead to the formation of 1-benzyl-4-piperidone.
These selective dealkylation reactions provide pathways to other valuable piperidone derivatives.
Protocol: N-Debenzylation via Catalytic Hydrogenolysis
Materials:
1-Benzyl-1-methyl-4-oxopiperidinium iodide
Palladium on carbon (10% Pd/C)
Methanol or Ethanol
Hydrogen gas supply
Procedure:
Dissolve 1-benzyl-1-methyl-4-oxopiperidinium iodide (1 equivalent) in methanol or ethanol in a hydrogenation vessel.
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator).
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
Wash the Celite pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude N-methyl-4-piperidone derivative.
Potential as a Phase-Transfer Catalyst
Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs) to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[10][11] 1-Benzyl-1-methyl-4-oxopiperidinium iodide, with its lipophilic benzyl group and a charged nitrogen center, possesses the requisite characteristics of a PTC. It could potentially be employed in a variety of reactions, including alkylations, cyanations, and oxidation reactions, where an anionic nucleophile or reagent needs to be transported into an organic phase.
Reaction: Alkylation of a nucleophile (e.g., a phenol or an active methylene compound) with an alkyl halide in a biphasic system.
Role of the Catalyst: The 1-benzyl-1-methyl-4-oxopiperidinium cation would pair with the anionic nucleophile in the aqueous phase, and the resulting ion pair would be soluble in the organic phase, where it can react with the alkyl halide.
Caption: Mechanism of phase-transfer catalysis.
Electrochemical Applications
Conclusion and Future Outlook
1-Benzyl-1-methyl-4-oxopiperidinium iodide is a versatile synthetic intermediate with considerable potential in organic synthesis. Its primary utility is derived from its relationship to the highly valuable building block, 1-benzyl-4-piperidone. The ability to selectively remove the benzyl or methyl groups, or to induce ring-opening via Hofmann elimination, provides access to a range of functionalized piperidine derivatives. Furthermore, its properties as a quaternary ammonium salt suggest its application as a phase-transfer catalyst.
Future research in this area should focus on exploring the direct synthetic applications of this salt, particularly in the construction of complex heterocyclic systems and as a catalyst in novel organic transformations. The development of detailed and optimized protocols for these applications will undoubtedly expand the synthetic chemist's toolbox and facilitate the discovery of new and valuable molecules.
Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach. (2022). Molecules, 27(23), 8448.
Hofmann Elimination. (2019, June 5). Chemistry LibreTexts.
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). Retrieved from [Link]
Significance of N‐demethylation in the synthesis of semisynthetic opioids and common methods. (n.d.).
ADVANCES IN N- and O-DEMETHYLATION OF OPI
ASYMMETRIC SYNTHESIS OF ISOQUINUCLIDINE BY DIELS-ALDER REACTION OF 1,2-DIHYDROPYRIDINE AND CHIRAL DIENOPHILE UTILIZING A CHIRAL. (2011, August 10). HETEROCYCLES, 84(1), 537.
Reaction Chemistry & Engineering. (2020, April 21).
Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage. (n.d.). RSC Publishing.
Benzyl iodide. (n.d.). Sigma-Aldrich.
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4). DTIC.
N-Demethylation of Alkaloids. (2025, August 9).
Electrochemical reduction of benzyl halides at a silver electrode. (2025, August 9).
Organophotocatalytic N‐Demethylation of Oxycodone Using Molecular Oxygen. (n.d.). PMC.
Preparation method of benzyl iodide and derivatives thereof. (n.d.).
Benzyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group.
Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
Application Note: 1-Benzyl-1-methyl-4-oxopiperidinium Iodide as a Phase Transfer Catalyst
This is a comprehensive Application Note and Protocol guide for 1-Benzyl-1-methyl-4-oxopiperidinium iodide . Editorial Note: While this compound is widely recognized as a critical synthetic intermediate (specifically as...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol guide for 1-Benzyl-1-methyl-4-oxopiperidinium iodide .
Editorial Note: While this compound is widely recognized as a critical synthetic intermediate (specifically as a latent electrophile for constructing piperidine-based pharmaceuticals like fentanyl analogues and clebopride), its structure as a quaternary ammonium salt allows it to function as a Phase Transfer Catalyst (PTC) . This guide focuses on its application as a PTC, while strictly distinguishing this catalytic role from its stoichiometric use as a reagent to maintain scientific integrity.
Executive Summary
1-Benzyl-1-methyl-4-oxopiperidinium iodide is a functionalized quaternary ammonium salt. While primarily utilized as a stoichiometric source of the N-benzyl-4-piperidone scaffold in drug discovery (acting as a Michael acceptor equivalent or Mannich base precursor), it possesses the requisite amphiphilic structure to function as a Phase Transfer Catalyst (PTC) .
This guide details its use in facilitating heterogeneous reactions (Liquid-Liquid or Solid-Liquid) where standard homogeneous conditions fail. Researchers utilizing this compound must be aware of its unique ketone functionality , which distinguishes it from non-functionalized PTCs (e.g., TBAB) and introduces specific stability considerations under highly alkaline conditions.
Regulatory & Safety Warning
CRITICAL COMPLIANCE NOTICE:
The parent compound, 1-Benzyl-4-piperidone , and its derivatives are often monitored as Precursors to Fentanyl and related opioids (List I Chemicals in many jurisdictions, including the US DEA and EU regulations).
* Strict Inventory Control: Ensure all usage is logged.
Vetting: Verify local regulations regarding the handling of piperidinium salts derived from N-benzyl-4-piperidone.
Handling: Treat as a potential neurotoxic precursor. Use full PPE.
Chemical Profile & Catalytic Mechanism[1][2][3]
Physicochemical Properties
Property
Data
CAS Number
77542-27-9
Formula
C₁₃H₁₈INO
MW
331.19 g/mol
Solubility
Soluble in water, DMSO, Methanol; Sparingly soluble in non-polar solvents.
Unlike simple salts, this catalyst operates by transporting an anionic nucleophile from an aqueous (or solid) phase into an organic phase where the reaction occurs. The piperidinium core provides a rigid, semi-bulky cation that can influence the ion-pairing tightness.
DOT Diagram: Phase Transfer Catalytic Cycle
Caption: The catalytic cycle of 1-Benzyl-1-methyl-4-oxopiperidinium iodide (Q+ I-) facilitating the transfer of nucleophile (Nu-) to the organic phase.
Experimental Protocols
Protocol A: Catalytic N-Alkylation of Indoles (Solid-Liquid PTC)
This protocol utilizes the piperidinium salt to catalyze the alkylation of weak nucleophiles under mild basic conditions.
Rationale: The piperidinium cation solubilizes the deprotonated indole in the organic solvent, enhancing the reaction rate without requiring anhydrous dipolar aprotic solvents (e.g., DMF).
Materials
Substrate: Indole (1.0 equiv)
Electrophile: Benzyl bromide or Alkyl iodide (1.2 equiv)
Note: Ensure the catalyst is a dry, free-flowing powder. If caked, dry under vacuum at 40°C.
Solvent Addition: Add Acetonitrile (15 mL). Stir vigorously for 10 minutes to form a suspension.
Reaction: Add the alkyl halide (e.g., Benzyl bromide, 1.2 mL) dropwise over 5 minutes.
Incubation: Heat the mixture to 60°C with vigorous stirring (1000 rpm).
Mechanistic Check: The vigorous stirring is critical to maximize the surface area between the solid base and the organic phase.
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) every hour. The spot for Indole (
) should disappear.
Work-up:
Cool to room temperature.
Filter off the solid inorganic salts (
, ).
Evaporate the solvent under reduced pressure.
Redissolve residue in Ethyl Acetate and wash with water (2 x 10 mL) to remove any remaining catalyst.
Purification: Recrystallize or perform flash column chromatography.
Protocol B: Synthesis of Spiro-Piperidine Derivatives (Reagent-Catalyst Hybrid Role)
Note: In this application, the compound acts as both a phase transfer agent and a substrate precursor. This is its most common high-value application.
Context: Reaction with active methylene compounds (e.g., malononitrile) to form spiro-cyclic products via a tandem Knoevenagel-Michael sequence.
Workflow:
Dissolution: Dissolve 1-Benzyl-1-methyl-4-oxopiperidinium iodide (1 equiv) in water/ethanol (1:1).
Activation: Add Malononitrile (1.1 equiv) and catalytic NaOH (10 mol%).
Transformation: The quaternary salt undergoes in-situ Hofmann elimination or direct condensation, facilitated by its own phase-transfer properties, to yield the spiro-product.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
"Catalyst Poisoning" by Iodide
The iodide counter-ion (I⁻) is lipophilic and competes with the nucleophile. Switch: Perform an ion exchange to Chloride or Hydroxide form before use, or use excess nucleophile.
Darkening of Reaction
Decomposition of Ketone
The 4-oxo group is sensitive to strong bases (e.g., KOH, NaH) causing polymerization. Fix: Use milder bases like or .
Emulsion Formation
Poor Phase Separation
The catalyst is acting as a surfactant. Fix: Add brine (saturated NaCl) during workup to break the emulsion.
PubChem. (2025). 1-Benzyl-1-methyl-4-oxopiperidinium iodide - Compound Summary. National Library of Medicine. [Link]
European Patent Office. (2011). Oxycarbamoyl Compounds and the Use Thereof (EP 2346820 B1). (Demonstrates use as a reagent/precursor in drug synthesis).
Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman and Hall.[1] (Foundational text on Quaternary Ammonium PTC mechanisms).
ACS Green Chemistry Institute. (2024). Phase Transfer Catalysis Reagent Guide. (General guidelines on Quat salt selection). [Link]
Application Note: A Detailed Protocol for the Synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium Iodide
Abstract This application note provides a comprehensive, in-depth guide for the synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium iodide, a quaternary ammonium salt of significant interest in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium iodide, a quaternary ammonium salt of significant interest in medicinal chemistry and drug development. The protocol details the preparation starting from the readily available 1-benzyl-4-piperidone. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a robust and reproducible methodology. The synthesis involves the N-methylation of 1-benzyl-4-piperidone using methyl iodide, a classic example of a bimolecular nucleophilic substitution (SN2) reaction. This guide elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, and outlines methods for product purification and characterization.
Introduction
Quaternary ammonium salts derived from piperidine scaffolds are prevalent structural motifs in a wide array of pharmacologically active compounds. The permanent positive charge on the nitrogen atom imparts unique physicochemical properties that can enhance interaction with biological targets, improve water solubility, and influence bioavailability. 1-Benzyl-1-methyl-4-oxopiperidinium iodide serves as a key intermediate in the synthesis of more complex molecules, including analgesics and central nervous system (CNS) agents.
The synthesis of this quaternary ammonium salt from 1-benzyl-4-piperidone is a straightforward yet illustrative example of the quaternization of a tertiary amine. The benzyl group on the piperidine nitrogen serves as a stable protecting group that can be removed under specific conditions if further functionalization is required. This application note aims to provide a detailed and practical guide to this synthesis, emphasizing safety, efficiency, and high purity of the final product.
Reaction Mechanism: The SN2 Pathway
The formation of 1-Benzyl-1-methyl-4-oxopiperidinium iodide from 1-benzyl-4-piperidone and methyl iodide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted reaction, the nucleophilic nitrogen atom of the tertiary amine attacks the electrophilic methyl group of methyl iodide, while the iodide ion, a good leaving group, departs simultaneously.
The key features of this SN2 reaction are:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-benzyl-4-piperidone acts as the nucleophile.
Electrophilic Center: The carbon atom of the methyl group in methyl iodide is the electrophile, rendered electron-deficient by the electronegative iodine atom.
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nitrogen-carbon bond is forming at the same time as the carbon-iodine bond is breaking.
Stereochemistry: As this specific reaction involves the formation of a bond to a methyl group, there are no stereochemical changes to consider at the electrophilic carbon.
The reaction is typically carried out in an aprotic polar solvent, such as acetone, which can solvate the resulting ions and facilitate the reaction.
Experimental Protocol
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
Notes
1-Benzyl-4-piperidone
≥98%
Sigma-Aldrich
3612-20-2
Should be stored in a cool, dry place.
Methyl Iodide
≥99%, stabilized
Sigma-Aldrich
74-88-4
EXTREMELY TOXIC AND VOLATILE. Handle only in a certified fume hood with appropriate personal protective equipment.
Acetone
Anhydrous, ≥99.5%
Fisher Scientific
67-64-1
Should be dry to prevent side reactions.
Diethyl Ether
Anhydrous, ≥99%
VWR
60-29-7
Used for washing the product.
Equipment
Round-bottom flask (100 mL) with a magnetic stir bar
Reflux condenser
Heating mantle with a stirrer
Buchner funnel and filter flask
Glass fritted funnel
Schlenk line or nitrogen inlet for inert atmosphere (optional but recommended)
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Rotary evaporator
Melting point apparatus
NMR spectrometer
FT-IR spectrometer
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1-benzyl-4-piperidone (5.0 g, 26.4 mmol).
Dissolution: Add 50 mL of anhydrous acetone to the flask and stir the mixture at room temperature until the 1-benzyl-4-piperidone is completely dissolved.
Addition of Methyl Iodide: In a well-ventilated fume hood, carefully add methyl iodide (4.5 g, 2.0 mL, 31.7 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature.
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by the precipitation of the white solid product.
Isolation of the Product: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.
Washing: Wash the collected solid with two portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.
Drying: Dry the product under high vacuum to a constant weight. The expected yield is typically high ( >90%).
Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium iodide.
Purification and Characterization
Purification by Recrystallization
For obtaining a highly pure product, recrystallization can be performed.
Dissolve the crude product in a minimal amount of hot ethanol.
Slowly add diethyl ether as an anti-solvent until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration and dry under high vacuum.
Characterization
The identity and purity of the synthesized 1-Benzyl-1-methyl-4-oxopiperidinium iodide should be confirmed by standard analytical techniques.
Methyl iodide is a highly toxic, volatile, and carcinogenic compound. [2] All manipulations involving methyl iodide must be performed in a certified chemical fume hood.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile or neoprene are recommended), must be worn at all times.[1] In case of skin contact, wash the affected area immediately with soap and water.[1] In case of inhalation, move to fresh air and seek immediate medical attention.[3] Consult the Safety Data Sheet (SDS) for methyl iodide before commencing any experimental work.[3]
Troubleshooting
Issue
Possible Cause
Solution
Low Yield
Incomplete reaction.
Increase the reaction time or slightly increase the equivalents of methyl iodide. Ensure the acetone is anhydrous.
Loss of product during filtration.
Use a fine-fritted funnel and ensure the product has fully precipitated before filtration.
Oily Product
Impurities present.
Recrystallize the product as described in section 4.1. Ensure starting materials are pure.
Incomplete drying.
Dry the product under high vacuum for an extended period.
Product does not precipitate
Product is too soluble in the reaction mixture.
Concentrate the reaction mixture under reduced pressure before cooling.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium iodide from 1-benzyl-4-piperidone. The described method is efficient, high-yielding, and can be readily implemented in a standard organic chemistry laboratory. The mechanistic insights and detailed characterization data provided will be valuable for researchers working on the synthesis of piperidine-based compounds for various applications in medicinal chemistry and drug discovery. Adherence to the outlined safety precautions is paramount when handling the hazardous reagent, methyl iodide.
References
Agilent Technologies, Inc. (2024, August 23). Methyl Iodide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
PubChem. (n.d.). 1-Benzyl-1-methyl-4-oxopiperidinium iodide. Retrieved from [Link]
D'Andrea, S. V., et al. (2001). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 3(18), 2855–2857.
University of Calgary. (n.d.). Ch22: Hofmann elimination. Retrieved from [Link]
Technical Application Note: Laboratory-Scale Synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium Iodide
Part 1: Executive Summary & Regulatory Compliance Scope and Utility This application note details the protocol for the quaternization of 1-benzyl-4-piperidone using methyl iodide (MeI) to synthesize 1-Benzyl-1-methyl-4-o...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Regulatory Compliance
Scope and Utility
This application note details the protocol for the quaternization of 1-benzyl-4-piperidone using methyl iodide (MeI) to synthesize 1-Benzyl-1-methyl-4-oxopiperidinium iodide . This quaternary ammonium salt serves as a critical intermediate in the study of acetylcholinesterase inhibitors and as a structural model for piperidine-based pharmacological agents. The synthesis exploits the Menschutkin reaction, utilizing solvent-driven precipitation to achieve high purity without chromatographic purification.
Critical Regulatory Warning (DEA List I Chemical)
STOP AND READ: The starting material for this synthesis, 1-Benzyl-4-piperidone (CAS 3612-20-2) , is designated as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) and is similarly controlled in many international jurisdictions due to its utility as a precursor for fentanyl and related opioids.
Compliance: Researchers must possess the appropriate regulatory licensure (e.g., DEA Registration for List I Chemicals) to purchase, store, or use this material.
Diversion Control: Strict inventory logging and security protocols are mandatory.
Scope of Synthesis: This protocol describes the quaternization of the nitrogen, which renders the molecule chemically distinct from the immediate fentanyl precursors. However, all waste and products should be treated with the same security rigor as the starting material until final disposition.
Safety Profile
Methyl Iodide (MeI): A potent alkylating agent, suspected carcinogen, and neurotoxin. It is highly volatile (
42.4 °C). All manipulations must occur in a certified chemical fume hood.
Reaction Profile: The quaternization is exothermic. Uncontrolled addition can lead to solvent boiling and aerosolization of MeI.
Part 2: Theoretical Framework
Reaction Mechanism (Menschutkin Reaction)
The synthesis proceeds via an
nucleophilic substitution. The lone pair of electrons on the tertiary nitrogen of the piperidine ring acts as the nucleophile, attacking the electrophilic methyl carbon of methyl iodide. The iodide ion is displaced as the leaving group.
Thermodynamic Driver: The reaction is driven to completion by the lattice energy of the forming salt and, crucially, by the choice of solvent (Acetone). The reagents are soluble in acetone, but the ionic product is not, causing it to precipitate and preventing the reverse reaction (equilibrium shift via Le Chatelier's principle).
Reaction Vessel: 100 mL Round Bottom Flask (RBF) with magnetic stir bar.
Addition: Pressure-equalizing addition funnel (or syringe pump for small scales).
Atmosphere: Nitrogen or Argon balloon (to exclude moisture, as MeI can hydrolyze slowly and the product is hygroscopic).
Filtration: Buchner funnel with fritted glass disc (Medium porosity).
Part 4: Experimental Protocol
Phase 1: Reaction Setup
Preparation: Oven-dry all glassware overnight. Assemble the apparatus in the fume hood while hot and allow to cool under a stream of dry nitrogen.
Dissolution: Charge the RBF with 1-Benzyl-4-piperidone (e.g., 1.89 g, 10 mmol). Add anhydrous acetone (20 mL). Stir until fully dissolved.
Note: The solution should be clear. If the starting material is yellow/orange (oxidation), consider distilling it first, though the precipitation method often rejects these impurities.
Phase 2: Controlled Addition
Cooling: Place the RBF in an ice-water bath (0 °C). This controls the exotherm and prevents MeI volatilization.
Why: Rapid addition generates heat, which increases the solubility of the product (lowering yield) and risks boiling off the MeI.
Reaction:
Allow the mixture to stir at 0 °C for 30 minutes.
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).
Stir for 12–24 hours.
Observation: A white to off-white precipitate should begin forming within the first hour.
Phase 3: Workup and Isolation
Precipitation Check: If no precipitate has formed after 24 hours, the solution may be supersaturated. Scratch the glass with a spatula or add a single crystal of seed material (if available). Alternatively, add 5–10 mL of diethyl ether to lower the polarity and force precipitation.
Filtration: Filter the suspension under vacuum using a sintered glass funnel.
Washing (Critical Step):
Wash the filter cake with cold acetone (2 x 5 mL) to remove unreacted starting material.
Wash with anhydrous diethyl ether (3 x 10 mL) to remove residual acetone and dry the solid.
Drying: Dry the solid in a vacuum desiccator over
or silica gel for 6 hours. Do not use heat, as quaternary iodides can sometimes discolor (iodine liberation) at high temperatures.
Part 5: Characterization & Quality Control
Expected Data
Appearance: White crystalline powder.
Solubility: Highly soluble in water and hot ethanol; insoluble in ether and benzene.
Melting Point: Typically >150 °C (decomposition). Note: Quaternary salts often have broad decomposition ranges rather than sharp melting points.
NMR Validation (1H NMR in
)
The diagnostic signal is the appearance of the new N-methyl group and the downfield shift of the benzylic protons due to the positive charge on the nitrogen.
Proton Environment
Chemical Shift ( ppm)
Multiplicity
Integration
Aromatic (Ph)
7.40 – 7.60
Multiplet
5H
Benzylic ()
4.60
Singlet
2H
N-Methyl ()
3.10
Singlet
3H
Piperidine Ring ()
3.40 – 3.60
Multiplet
4H
Piperidine Ring ()
2.60 – 2.80
Multiplet
4H
Mechanistic Pathway
Figure 2: Mechanistic pathway of the Menschutkin reaction.
Part 6: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Oiling Out
Solvent too polar or impurities present.
Decant the supernatant. Triturate the oil with fresh diethyl ether and scratch the flask vigorously to induce crystallization.
Yellow Product
Iodine liberation (oxidation).
Recrystallize from minimal hot ethanol/acetone. Ensure drying is done under vacuum without excessive heat.
Low Yield
Incomplete reaction or product dissolved in acetone.
Extend reaction time to 48h. Cool the mixture to -20 °C (freezer) before filtration to maximize precipitation.
Hygroscopicity
Product absorbed water from air.
Dry under high vacuum (0.1 mmHg). Store in a desiccator. Handle quickly during weighing.
Part 7: References
Drug Enforcement Administration (DEA). (2023).[2] List I and List II Chemicals. U.S. Department of Justice.[3] Available at: [Link]
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Referencing the Menschutkin reaction kinetics and solvent effects).
PubChem. (n.d.).[4] 1-Benzyl-1-methyl-4-oxopiperidinium iodide Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Janssen, P. A. J., et al. (1960). Synthetic Analgesics.[3] I. Synthesis of Basic N-Alkylated Nor-pethidines. Journal of Medicinal Chemistry. (Historical context for piperidine precursors).
Application Note: Protocols for Handling and Dissolving 1-Benzyl-1-methyl-4-oxopiperidinium iodide
For Researchers, Scientists, and Drug Development Professionals Section 1: Compound Profile and Properties 1-Benzyl-1-methyl-4-oxopiperidinium iodide is a quaternary ammonium salt.[1] This compound and its derivatives ar...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Properties
1-Benzyl-1-methyl-4-oxopiperidinium iodide is a quaternary ammonium salt.[1] This compound and its derivatives are relevant in medicinal chemistry and synthetic applications.[2] Its structure, featuring a positively charged nitrogen atom within a piperidone ring, balanced by an iodide anion, dictates its physical and chemical properties, including its solubility and reactivity.
A thorough understanding of these properties is the foundation for its effective and safe use in any experimental context. The key characteristics are summarized below.
Adherence to rigorous safety protocols is non-negotiable when working with any chemical reagent.[5] The following guidelines are designed to mitigate risks associated with 1-Benzyl-1-methyl-4-oxopiperidinium iodide.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.[6][7] All personnel must wear the following:
Safety Goggles: Chemical-resistant goggles with side shields are mandatory to protect against splashes.[7]
Gloves: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[7][8] Gloves should be changed frequently, especially if contamination is suspected.[6]
Laboratory Coat: A properly fitted lab coat that covers the arms and closes in the front should be worn at all times.[7]
Engineering Controls and Work Practices
Ventilation: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[9]
Spill Management: In case of a spill, the area should be ventilated. The spilled material should be contained with an inert absorbent material (e.g., sand or vermiculite), collected into a sealed, labeled container, and disposed of as chemical waste.[10]
General Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Always wash hands thoroughly with soap and water after handling chemicals and before leaving the lab.[10][11]
Storage and Stability
Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.[6]
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.[8][12] Iodide-containing compounds can be light-sensitive, which may lead to degradation over time.[8][10]
Solutions: The stability of the compound in solution depends on the solvent. For long-term storage, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[13] As a general guideline for compounds dissolved in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to one month.[13]
Section 3: Dissolution Protocol and Solvent Selection
The choice of solvent is a critical experimental parameter determined by the compound's solubility and the requirements of the downstream application. As a quaternary ammonium salt, 1-Benzyl-1-methyl-4-oxopiperidinium iodide is an ionic compound, which governs its solubility behavior.[1]
Solvent Selection Guide
The polarity of the solvent is the primary factor influencing the dissolution of quaternary ammonium salts.[1][14] Polar solvents are generally effective at solvating the cation and anion.[1]
Table 2: Qualitative Solubility Profile
Solvent Class
Example Solvents
Expected Solubility
Rationale and Application Notes
Polar Aprotic
DMSO, DMF
High
These solvents have high dielectric constants and are excellent at solvating both cations and anions. DMSO is a common choice for preparing high-concentration stock solutions for biological assays.[1][9]
Polar Protic
Water, Methanol, Ethanol
High to Moderate
These solvents can solvate ions through hydrogen bonding and dipole-dipole interactions.[1] Solubility in alcohol-based mixtures can sometimes be complex.[15]
Intermediate Polarity
Acetonitrile, Acetone
Moderate to Low
Solvation is less efficient compared to highly polar solvents, but may be sufficient for certain applications.[1]
Nonpolar
Hexane, Toluene
Sparingly Soluble / Insoluble
These solvents lack the polarity needed to overcome the lattice energy of the ionic salt.[1]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a standard 10 mM stock solution, a common starting point for creating working solutions for various experiments.[9]
Example (for 1 mL of 10 mM stock):
Mass (mg) = 0.010 mol/L × 0.001 L × 331.19 g/mol × 1000 mg/g = 3.31 mg
Weighing: Inside a fume hood, carefully weigh the calculated mass (3.31 mg) of the compound onto weighing paper and transfer it into a sterile amber vial.
Causality: Weighing small quantities of powder requires precision. Using an analytical balance in a draft-free environment (like a closed fume hood sash) ensures accuracy. An amber vial is used to protect the solution from light.[7]
Dissolution: Add the desired volume (1 mL) of anhydrous DMSO to the vial containing the powder.
Causality: Adding the solvent to the solid helps prevent clumping and facilitates wetting of the powder.
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle sonication or warming in a 37°C water bath can be used to aid dissolution if needed.[9]
Causality: Vigorous mixing provides the energy needed to break the crystal lattice and allow solvent molecules to solvate the ions. Ensure the final solution is clear and free of particulates.
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store at -80°C for long-term stability.[13]
Causality: Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.[13]
Section 4: Experimental Workflow and Data Presentation
The prepared stock solution is the starting point for various experimental procedures. A typical workflow involves diluting the stock solution to a final working concentration for use in an assay.
Dilution for Cell-Based Assays
When preparing working solutions for cell-based assays from a DMSO stock, it is critical to perform serial dilutions.[13] This prevents the compound from precipitating out of solution when transferred to an aqueous culture medium. Crucially, the final concentration of DMSO in the cell culture should typically be kept below 0.5% to avoid cellular toxicity.[13][16]
Visualization of Workflow
The following diagram illustrates the logical flow from handling the solid reagent to its final application in an experimental setting.
Figure 1: General workflow for stock solution preparation and use.
Section 5: References
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Available from:
Benchchem. Solubility of Triethylmethylammonium chloride in organic solvents. Available from:
Journal of the American Chemical Society. Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. Available from:
PubChem. 1-Benzyl-1-methyl-4-oxopiperidinium iodide. Available from:
Actylis Lab Solutions. (2025). Life-Changing Safety Tips for Handling Laboratory Chemicals. Available from:
University of Bologna. GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. Available from:
Google Patents. (1972). Solvent-soluble quaternary ammonium salts of cellulose sulfate. Available from:
Benchchem. Application Note and Protocol: Preparation of AZM475271 Stock Solution in DMSO. Available from:
The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions. Available from:
Cor-Tek. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Available from:
Calibre Chemicals. Safety and Handling of Methyl Iodide in the Laboratory. Available from:
MCE. Compound Handling Instructions. Available from:
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Available from:
Reddit. (2021, June 4). How to store / dispose of Iodine crystals? Available from:
Quora. (2019, November 12). Are there any salts that are soluble in organic solvents? Available from:
Flinn Scientific. (2014, March 21). Iodide Solution SDS (Safety Data Sheet). Available from:
Sigma-Aldrich. Benzyl iodide. Available from:
Bocsci. (2024, September 18). 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. Available from:
optimizing reaction conditions for synthesizing 1-Benzyl-1-methyl-4-oxopiperidinium iodide
Core Directive & Executive Summary This guide addresses the synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium iodide via the Menshutkin reaction (alkylation of a tertiary amine). While the reaction mechanism ( ) is theore...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Executive Summary
This guide addresses the synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium iodide via the Menshutkin reaction (alkylation of a tertiary amine). While the reaction mechanism (
) is theoretically straightforward, the practical execution often fails due to three specific pitfalls: "Oiling out" (phase separation without crystallization), Hygroscopicity (water absorption), and Iodide Oxidation (product discoloration).
This support module moves beyond basic recipes to provide a kinetic and thermodynamic optimization strategy . We prioritize reaction conditions that favor product isolation over raw reaction speed, as the purification of quaternary ammonium salts is often the bottleneck.
Strategic Reaction Design (The "Why")
The Solvent Paradox: Kinetics vs. Isolation
In Menshutkin reactions, the transition state is highly ordered and charged. Therefore, polar aprotic solvents (e.g., DMSO, Acetonitrile) stabilize the transition state and accelerate the reaction rate (
). However, these same solvents often solubilize the ionic product, making isolation difficult.
Recommendation: We utilize Acetone or Acetone/Ethyl Acetate mixtures.
Why? While the reaction rate is slower in Acetone than Acetonitrile, the target iodide salt is generally insoluble in Acetone. This leverages Le Chatelier’s principle: as the product precipitates, it drives the equilibrium forward and simplifies workup to a filtration step rather than a complex extraction.
Reasoning: Benzyl iodide is chemically labile (light/heat sensitive). A slight excess ensures full conversion of the piperidone. Excess benzyl iodide remains in the mother liquor during filtration.
Standard Operating Procedure (SOP)
Visual Workflow
Caption: Optimized workflow for precipitative synthesis of quaternary ammonium iodides.
Step-by-Step Protocol
Preparation:
Dissolve 1-methyl-4-piperidone (1.0 eq) in anhydrous Acetone (concentration ~0.5 M).
Critical: Ensure the acetone is dry. Water stabilizes the ionic pair in solution, preventing crystallization.
Addition:
Dissolve Benzyl Iodide (1.1 eq) in a minimal amount of acetone.
Add the benzyl iodide solution dropwise to the piperidone solution at 0°C to Room Temperature (RT) .
Note: Benzyl iodide is a strong lachrymator. Handle in a fume hood.
Incubation:
Allow the mixture to warm to RT and stir for 12–24 hours .
Wrap the flask in aluminum foil. Iodides are photosensitive; light causes oxidation to elemental iodine (
), turning the product yellow.
Isolation:
The product should precipitate as a white or off-white solid.
Filter the solid under a nitrogen blanket (to prevent moisture absorption).
Wash: Rinse the cake 3x with cold anhydrous Diethyl Ether or Ethyl Acetate to remove unreacted benzyl iodide.
Drying:
Dry in a vacuum desiccator over
or Calcium Chloride. Heat is generally not recommended for drying iodides due to potential discoloration.
Troubleshooting Guide & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Question: "Instead of a white powder, I obtained a sticky yellow oil at the bottom of the flask. How do I fix this?"
Technical Diagnosis:
This is the most common failure mode in quaternary salt synthesis. It occurs when the product forms a "supercooled liquid" phase rather than a crystal lattice, often due to:
Solvent Polarity: The solvent is too polar (holding the salt in a semi-dissolved state) or too non-polar (causing rapid, amorphous crash-out).
Impurities: Unreacted starting material acts as a solvent for the salt.
Temperature: The reaction is too hot.
Corrective Action (The "Trituration" Protocol):
Decant: Carefully pour off the supernatant (solvent) from the oil.
Wash: Add fresh, anhydrous Diethyl Ether or Hexanes to the oil.
Scratch: Use a glass rod to vigorously scratch the side of the flask while stirring the oil/ether mixture. This provides nucleation sites.
Sonication: Briefly sonicate the flask. The oil should solidify into a powder.
Recrystallization: If trituration fails, dissolve the oil in a minimum amount of hot Isopropanol or Ethanol and add Ethyl Acetate until cloudy. Cool slowly.
Issue 2: Product Discoloration (Yellow/Brown)
User Question: "My product turned yellow after filtration. Is it contaminated?"
Technical Diagnosis:
The yellow color is likely elemental Iodine (
), formed by the oxidation of the iodide counterion () upon exposure to light or air.
Corrective Action:
Prevention: Always wrap reaction flasks in foil.
Remediation: Wash the solid with a small amount of cold acetone containing a trace of sodium thiosulfate (reducing agent), though this introduces water.
Preferred Remediation: Recrystallize from Ethanol/Ether.[1] The iodine impurities usually remain in the mother liquor.
Issue 3: Slow Reaction Rate
User Question: "After 24 hours, I still have significant starting material. Should I heat it?"
Technical Diagnosis:
Heating alkyl iodides can lead to elimination reactions or decomposition.
Optimization Matrix:
Concentration: Increase reactant concentration to 1.0 M. Menshutkin reactions are bimolecular (
); doubling concentration quadruples the initial rate.
Catalyst: Add a catalytic amount of Sodium Iodide (NaI) if using Benzyl Chloride (Finkelstein condition), but for Benzyl Iodide, simply ensure the reagent is fresh.
Solvent Switch: If Acetone is too slow, switch to Acetonitrile (MeCN) .
Warning: MeCN will likely keep the product in solution. You will need to evaporate the MeCN to a small volume and add Diethyl Ether to precipitate the salt.
Data & Optimization Logic
Solvent Selection Logic Table
Solvent
Reaction Rate ()
Product Solubility
Isolation Method
Verdict
Acetone
Moderate
Low (Precipitates)
Filtration
Recommended (Balance)
Acetonitrile
Fast (High )
High (Soluble)
Evap + Anti-solvent
Use for difficult substrates
Diethyl Ether
Very Slow
Insoluble
Filtration
Too slow for practical use
Ethanol
Moderate
Moderate/High
Cooling/Anti-solvent
Risk of solvolysis
Troubleshooting Decision Tree
Caption: Logic tree for diagnosing and resolving common synthesis failures.
References
PrepChem. Synthesis of benzyl iodide. (Methodology for precursor preparation and handling).
[Link]
Pan, Y., et al. (2025).[2][3] Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. National Institutes of Health (PMC). (Kinetic data on solvent polarity).
[Link]
PubChem. 1-Benzyl-1-methyl-4-oxopiperidinium iodide (Compound Summary). National Library of Medicine.
[Link]
Lyle, R. E., et al. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry.[4][5][6] (Precedent for piperidine quaternization conditions).
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Portal.Status: Operational | Tier: Level 3 (Senior Application Support)
Ticket Subject: Safe Handling, Storage, and Troubleshooting Protocols
Executive Summary & Physicochemical Profile
As a Senior Application Scientist, I have compiled this guide to address the specific challenges associated with 1-Benzyl-1-methyl-4-oxopiperidinium iodide . This quaternary ammonium salt is chemically distinct from its tertiary amine precursor (1-Benzyl-4-piperidone). Its ionic nature dictates specific handling requirements regarding hygroscopicity, photosensitivity, and thermal stability.
Quick Reference Data
Property
Specification
Notes
CAS Number
4695-13-0
Distinct from parent amine (3612-20-2)
| Molecular Formula | ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
| Quaternary Ammonium Salt |
| Molecular Weight | 331.19 g/mol | High MW due to Iodine atom |
| Appearance | White to Off-White Crystalline Solid | Critical: Yellowing indicates degradation |
| Solubility | Water, Methanol, DMSO | Insoluble in Diethyl Ether, Hexanes |
| Melting Point | Decomposition >150°C (Typical) | Do not use standard capillary MP for purity without TGA |[1]
User Question: "My compound has turned from white to a pale yellow/brown color. Is it still safe to use?"
Technical Diagnosis
This is the most common support ticket we receive for iodide salts. The discoloration is caused by photo-oxidation of the iodide anion (
) to elemental iodine () or triiodide ().
Mechanism:
Impact: While the piperidinium cation may remain intact, the presence of free iodine can act as an oxidant in sensitive biological assays or radical chemistry, compromising experimental reproducibility.
Corrective Protocol: The "Salting Out" & Recrystallization Fix
If the yellowing is minor, the compound can often be salvaged. If it is dark brown, disposal is recommended.
Dissolution: Dissolve the crude yellow solid in a minimum amount of warm Ethanol (EtOH) .
Precipitation: Add cold Diethyl Ether (
) dropwise until turbidity persists.
Crystallization: Cool to 4°C. The quaternary salt will crystallize out, leaving the iodine impurities in the mother liquor.
Drying: Vacuum dry in a desiccator (protect from light).
Preventative Storage Workflow (DOT Visualization)
Figure 1: Decision logic for assessing compound integrity upon receipt and during storage.
Module 2: Solubilization & Handling
User Question: "I cannot get the compound to dissolve in Dichloromethane (DCM) or Toluene for my reaction. What is wrong?"
Technical Diagnosis
Users often treat this compound like its parent (1-Benzyl-4-piperidone), which is lipophilic. However, 1-Benzyl-1-methyl-4-oxopiperidinium iodide is a salt.[2]
Lattice Energy: The ionic lattice requires high-dielectric solvents to dissociate the cation and anion.
Pro-Tip: If you must use this in a non-polar organic phase (e.g., for a phase-transfer reaction), you must use a counter-ion exchange (metathesis) to replace the Iodide (
) with a lipophilic anion like or .
Module 3: Reactivity & Thermal Stability
User Question: "I heated the compound to 100°C to dry it, and it smells like amine. Did I degrade it?"
Technical Diagnosis
Yes. Quaternary ammonium salts with beta-hydrogens are susceptible to Hofmann Elimination (or retro-alkylation) under thermal stress or basic conditions.
Reaction: Heating 1-Benzyl-1-methyl-4-oxopiperidinium iodide can cause the cleavage of the C-N bond, releasing Methyl Iodide (volatile carcinogen) and reverting to the tertiary amine (1-Benzyl-4-piperidone).
Safety Warning: This decomposition releases Methyl Iodide (
) , which is highly toxic and volatile.
Safe Drying Protocol
Never heat above 60°C for drying.
Method: Use a vacuum desiccator with
or Silica Gel at Room Temperature (25°C).
Degradation Pathway Visualization (DOT)
Figure 2: Thermal degradation pathway leading to the release of toxic methyl iodide.
Module 4: Safety, Spills, and Disposal
User Question: "I spilled the powder on the bench. How do I clean it up safely?"
Hazard Assessment
Acute Toxicity: Toxic if swallowed (Category 3).[3]
Skin/Eye: Irritant.[3][4][5][6] Iodides can cause sensitization.
Regulatory: The parent compound (1-Benzyl-4-piperidone) is a DEA List I Chemical (fentanyl precursor). While the salt is a derivative, treat it with strict inventory control and security to prevent diversion or regulatory scrutiny.
Emergency Response Protocol
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Respiratory protection (N95/P100) is required if dust is visible.
Containment: Do not dry sweep. This generates dust.
Neutralization:
Cover the spill with a wet paper towel to dampen.
If yellow staining (iodine) appears on the bench, use 10% Sodium Thiosulfate solution. This reduces iodine (
) back to colorless iodide ().
Disposal: Collect in a sealed container labeled "Hazardous Waste - Solid Toxic." Do not flush down the drain.[5]
References
PubChem. (n.d.).[1] 1-Benzyl-1-methyl-4-oxopiperidinium iodide (Compound).[1][7][8] National Library of Medicine. Retrieved from [Link]
European Chemicals Agency (ECHA). (2023).[6] Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Analogous Safety Data). Retrieved from [Link]
Technical Support Center: Scale-Up Synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium iodide
Prepared by the Office of Senior Application Scientists Welcome to the technical support resource for the synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium iodide. This guide is designed for researchers, chemists, and pro...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of Senior Application Scientists
Welcome to the technical support resource for the synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium iodide. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the scale-up of this important quaternary ammonium salt. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure a robust, reproducible, and high-yielding process.
Section 1: Synthesis Overview and Core Workflow
The synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium iodide is primarily achieved through the quaternization of 1-benzyl-4-piperidone with methyl iodide. This reaction, a classic example of the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on the electrophilic methyl iodide, proceeding via an SN2 mechanism.[1] While straightforward in principle, scaling this process introduces challenges related to reaction kinetics, product isolation, and purity.
Core Reaction Scheme
General Scale-Up Workflow
The following diagram illustrates the typical workflow for the multi-gram to kilogram scale synthesis of the target compound. Each stage presents unique challenges that are addressed in the subsequent troubleshooting sections.
Caption: A decision tree for common synthesis problems.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling this reaction?
A: The two main hazards are methyl iodide and potential exotherms.
Methyl Iodide: It is a toxic and volatile substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). At scale, a closed system for addition is highly recommended.
Exotherm: The SN2 reaction is exothermic. While manageable on a lab scale, at a multi-kilogram scale, the heat generated can be significant. The rate of addition of methyl iodide must be controlled, and the reactor should be equipped with adequate cooling to maintain the target temperature. A reaction calorimetry study is advisable before proceeding to a large scale.
Q: How can I monitor the reaction progress effectively?
A:
Thin-Layer Chromatography (TLC): This is the quickest method. The product, being a salt, will have a very low Rf and will likely remain at the baseline. The reaction is complete when the spot corresponding to 1-benzyl-4-piperidone (the starting amine) is no longer visible. A typical mobile phase would be Ethyl Acetate/Hexanes (e.g., 30:70).
Proton NMR (¹H NMR): For a more quantitative assessment, a small aliquot can be taken from the reaction, the solvent evaporated, and the residue dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The disappearance of the N-benzyl methylene protons of the starting material and the appearance of the new N⁺-CH₃ and N⁺-CH₂Ph signals of the product can be monitored.
Q: Why is the iodide salt typically synthesized instead of the bromide or chloride?
A: The choice of halide is based on the reactivity of the alkylating agent. The reactivity for SN2 reactions follows the order I > Br > Cl > F. Methyl iodide is significantly more reactive than methyl bromide or chloride, leading to faster reaction times and milder conditions. [1]While other salts can be made, they often require higher temperatures or longer reaction times. The iodide salt can also be exchanged for other anions if required in a subsequent step.
Section 4: Recommended Experimental Protocols
Protocol 1: Scale-Up Synthesis of 1-Benzyl-1-methyl-4-oxopiperidinium iodide (100 g Scale)
Setup: Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe.
Charging Reactants: Charge the 1-benzyl-4-piperidone and acetonitrile to the flask. Begin stirring to ensure complete dissolution.
Methyl Iodide Addition: Slowly add the methyl iodide to the solution over 15-20 minutes. An initial exotherm may be observed; use a water bath to maintain the temperature below 40 °C.
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 50-55 °C). Monitor the reaction by TLC (3:7 EtOAc:Hexane) for the disappearance of the starting amine. The reaction is typically complete within 4-6 hours.
Isolation: Once the reaction is complete, cool the mixture to room temperature. A white precipitate may form. Slowly add diethyl ether (approx. 1 L) to the stirred mixture to complete the precipitation.
Filtration: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.
Washing: Wash the filter cake with an additional portion of diethyl ether (2 x 200 mL) to remove any residual starting materials or solvent.
Drying: Dry the white solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Expected Yield: 155-165 g (88-94%)
Purity (by NMR): >95%
Protocol 2: High-Purity Recrystallization
Solvent System: Ethanol and Ethyl Acetate
Procedure:
Dissolution: In a flask appropriately sized for the amount of material, add the crude 1-Benzyl-1-methyl-4-oxopiperidinium iodide. Add a minimal amount of hot ethanol (approx. 70 °C) with stirring until the solid is fully dissolved.
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pad of celite to obtain a clear solution.
Anti-Solvent Addition: While the solution is still hot, slowly add ethyl acetate until the first signs of persistent cloudiness appear.
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For best crystal formation, do not disturb the flask during this period.
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least 1 hour to maximize crystal recovery.
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
References
Menschutkin, N. (1890). Ueber die Affinitätskoeffizienten der Alkylhaloide und der Amine. Zeitschrift für Physikalische Chemie, 6(1), 41-57. (Historical reference for the reaction type).
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. (General principles of solvent effects on SN2 reactions).
A Comparative Guide to Phase-Transfer Catalysts: Evaluating 1-Benzyl-1-methyl-4-oxopiperidinium iodide and its Analogs
In the landscape of modern organic synthesis, particularly within drug development and fine chemical production, the demand for efficient, selective, and environmentally benign reaction methodologies is paramount. Phase-...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern organic synthesis, particularly within drug development and fine chemical production, the demand for efficient, selective, and environmentally benign reaction methodologies is paramount. Phase-transfer catalysis (PTC) has emerged as a powerful technique that addresses these needs by facilitating reactions between reactants located in immiscible phases.[1] The choice of a phase-transfer catalyst is critical, as it directly influences reaction kinetics, yields, and overall process economy. This guide provides an in-depth comparison of 1-benzyl-1-methyl-4-oxopiperidinium iodide and related piperidinium-based catalysts against other established classes of phase-transfer catalysts, supported by experimental data to inform catalyst selection for researchers and chemical development professionals.
The Principle of Phase-Transfer Catalysis: Bridging Immiscible Worlds
Many essential organic transformations, such as nucleophilic substitutions, alkylations, and oxidations, involve the reaction between an ionic species (often dissolved in an aqueous phase or present as a solid) and an organic substrate (dissolved in a non-polar organic solvent).[2] The inherent immiscibility of these phases leads to extremely slow reaction rates, as the interaction between reactants is limited to the phase interface.
Phase-transfer catalysts are agents that resolve this challenge by transporting a reactant from one phase to another where the reaction can proceed.[1] Typically, a PTC features a lipophilic cation that can form an ion pair with the reactive anion. This ion pair is soluble in the organic phase, allowing the "naked" anion to react with the organic substrate.[2] The catalyst then returns to the aqueous or solid phase to repeat the cycle. The efficiency of a PTC is largely dependent on its ability to effectively extract the anion and its stability under the reaction conditions.
A Spotlight on Piperidinium-Based Catalysts
While conventional phase-transfer catalysts like quaternary ammonium and phosphonium salts have been extensively studied and utilized, there is growing interest in catalysts with more complex and functionalized structures. Piperidinium salts, such as 1-benzyl-1-methyl-4-oxopiperidinium iodide, represent a class of catalysts that offer unique structural features. The presence of a heterocyclic ring and the potential for further functionalization can influence their solubility, stability, and catalytic activity.
Recent studies have highlighted the potential of piperidinium-based structures in phase-transfer catalysis. For instance, novel bis-piperidinium compounds have demonstrated high efficiency as two-center phase-transfer catalysts in etherification and N-alkylation reactions, outperforming traditional single-center catalysts in certain cases.[3] This suggests that the piperidinium scaffold is a promising platform for the design of highly active phase-transfer catalysts.
Comparative Performance Analysis
To provide a quantitative comparison, we will examine the performance of piperidinium-based catalysts in two key synthetic transformations: O-alkylation (etherification) and N-alkylation. The data presented is based on a study of bis-piperidinium salts, which serve as excellent representatives for the potential performance of functionalized piperidinium catalysts like 1-benzyl-1-methyl-4-oxopiperidinium iodide.[3]
O-Alkylation (Etherification)
The Williamson ether synthesis is a classic example of a reaction that benefits significantly from phase-transfer catalysis. The reaction involves the deprotonation of an alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
A comparative study on the etherification of 1-octanol with benzyl bromide under phase-transfer conditions reveals the superior performance of a bis-piperidinium catalyst compared to the conventional cetyltrimethylammonium bromide (CTAB).[3]
Catalyst
Catalyst Type
Reaction Time (hours)
Yield (%)
Bis-piperidinium Salt
Dual-center Quaternary Ammonium
3
92
CTAB
Single-center Quaternary Ammonium
6
85
Table 1: Comparison of catalyst performance in the etherification of 1-octanol with benzyl bromide. Data sourced from Arkivoc 2012 (ix) 183-197.[3]
The data clearly indicates that the bis-piperidinium catalyst not only accelerates the reaction, reducing the required time by half, but also provides a higher yield of the desired ether product. This enhanced activity can be attributed to the presence of two cationic centers, which may facilitate more efficient transport of the alkoxide anion into the organic phase.[3]
N-Alkylation of Heterocycles
The N-alkylation of heterocyclic compounds such as imidazole is another important transformation in the synthesis of pharmaceuticals and other bioactive molecules. Phase-transfer catalysis provides a mild and efficient method for these reactions.
In a comparative study on the N-alkylation of imidazole with n-butyl bromide, a bis-piperidinium catalyst again demonstrated a significant advantage over CTAB.[3]
Catalyst
Catalyst Type
Reaction Time (hours)
Yield (%)
Bis-piperidinium Salt
Dual-center Quaternary Ammonium
2.5
94
CTAB
Single-center Quaternary Ammonium
5
88
Table 2: Comparison of catalyst performance in the N-alkylation of imidazole with n-butyl bromide. Data sourced from Arkivoc 2012 (ix) 183-197.[3]
Similar to the etherification reaction, the bis-piperidinium catalyst leads to a shorter reaction time and a higher yield of the N-alkylated product. This consistent outperformance across different reaction types underscores the potential of the piperidinium scaffold in designing highly effective phase-transfer catalysts.
Other Classes of Phase-Transfer Catalysts
For a comprehensive understanding, it is essential to consider the broader landscape of phase-transfer catalysts.
Quaternary Ammonium Salts: This is the most common and widely used class of PTCs, with examples like tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC). Their effectiveness is influenced by the length of the alkyl chains, which impacts their lipophilicity.[3]
Quaternary Phosphonium Salts: These are analogous to quaternary ammonium salts but with a central phosphorus atom. They often exhibit greater thermal stability, making them suitable for reactions requiring higher temperatures.[4]
Crown Ethers: These are cyclic polyethers that can complex with metal cations, effectively solubilizing inorganic salts in organic solvents. Their selectivity is dependent on the size of the crown ether ring and the diameter of the cation.[5]
The selection of the optimal catalyst depends on the specific reaction, including the nature of the reactants, the solvent system, and the reaction temperature.
Experimental Protocols
To ensure the reproducibility and validation of the comparative data, detailed experimental protocols are provided below.
General Procedure for O-Alkylation of 1-Octanol
To a stirred solution of 1-octanol (10 mmol) and benzyl bromide (12 mmol) in a suitable organic solvent (e.g., toluene, 25 mL), add a 50% aqueous solution of sodium hydroxide (10 mL).
Add the phase-transfer catalyst (0.5 mmol).
Heat the reaction mixture to 70-80°C and stir vigorously.
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and add water (20 mL).
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
General Procedure for N-Alkylation of Imidazole
In a round-bottom flask, combine imidazole (10 mmol), n-butyl bromide (12 mmol), and acetonitrile (25 mL).
Add a 25% aqueous solution of sodium hydroxide (10 mL) and the phase-transfer catalyst (0.5 mmol).
Stir the mixture vigorously at room temperature.
Monitor the reaction progress by TLC.
After completion, add water (20 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
Purify the residue by column chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of phase-transfer catalysis and the experimental workflow.
Caption: Mechanism of Phase-Transfer Catalysis.
Caption: Experimental Workflow for PTC Reactions.
Conclusion and Future Outlook
The selection of an appropriate phase-transfer catalyst is a critical decision in the development of robust and efficient synthetic processes. While traditional quaternary ammonium and phosphonium salts remain workhorses in the field, this guide highlights the significant potential of functionalized piperidinium-based catalysts. The experimental data, using bis-piperidinium salts as a proxy, strongly suggest that catalysts like 1-benzyl-1-methyl-4-oxopiperidinium iodide could offer enhanced performance in key transformations such as etherification and N-alkylation.
The improved reaction rates and yields observed with piperidinium-based catalysts can be attributed to their unique structural features. Further research into the structure-activity relationships of this class of catalysts will undoubtedly lead to the development of even more efficient and selective phase-transfer catalysts, contributing to the advancement of green and sustainable chemistry in the pharmaceutical and chemical industries.
References
Kumar, A., et al. (2012). Novel bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts. Arkivoc, (ix), 183-197. [Link]
Gawali, S. L., et al. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1374. [Link]
PubChem. (n.d.). 1-Benzyl-1-methyl-4-oxopiperidinium iodide. National Center for Biotechnology Information. [Link]
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. American Chemical Society. [Link]
Ruan, J., & Xiao, J. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 4(3), 223-231. [Link]
Powers, D. C., & Ritter, T. (2017). Heterocyclic group transfer reactions with I(iii) N-HVI reagents: access to N-alkyl(heteroaryl)onium salts via olefin aminolactonization. Chemical Science, 8(8), 5432-5437. [Link]
Yadav, G. D., & Bisht, P. M. (2023). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 10(12). [Link]
Halpern, M. (2003). Industrial Phase-Transfer Catalysis. PTC Communications, Inc.[Link]
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
Ilham, Z., et al. (2018). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Proceedings of the IAGI Annual Convention & Exhibition. [Link]
Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Life Sciences, 1(1), 1-28. [Link]
Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05). [Link]
Organic Syntheses. (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. [Link]
Yadav, G. D., & Kadam, S. T. (2014). Rate intensive and selective etherification of vanillin with benzyl chloride under solid–liquid phase transfer catalysis by aqueous omega phase. Catalysis Science & Technology, 4(8), 2539-2549. [Link]
DTIC. (1986). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2). [Link]
Organic Chemistry Portal. (n.d.). Synthesis of benzyl iodides. [Link]
Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 22-24. [Link]
Glushkov, V. A., et al. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Arkat USA. [Link]
CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google P
comparative analysis of the biological efficacy of 1-Benzyl-1-methyl-4-oxopiperidinium iodide derivatives
A Comparative Guide to the Biological Efficacy of 1-Benzyl-4-Oxopiperidinium Derivatives This guide provides a comparative analysis of the biological efficacy of derivatives based on the 1-benzyl-4-oxopiperidinium scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Biological Efficacy of 1-Benzyl-4-Oxopiperidinium Derivatives
This guide provides a comparative analysis of the biological efficacy of derivatives based on the 1-benzyl-4-oxopiperidinium scaffold. Moving beyond a simple catalogue of findings, we delve into the causality behind experimental designs and synthesize structure-activity relationship (SAR) data to offer a deeper understanding of this promising class of compounds for researchers, medicinal chemists, and drug development professionals. The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of compounds targeting various diseases, including acute leukemia.[1] By quaternizing the piperidine nitrogen, as in the case of 1-Benzyl-1-methyl-4-oxopiperidinium iodide, the molecule's physicochemical properties are altered, often enhancing its interaction with biological targets.
Synthetic Strategy: From Precursor to Quaternary Salt
The foundational structure, N-benzyl-4-piperidone, is typically synthesized via a Mannich reaction, which involves the condensation of an ethyl methyl ketone, benzaldehyde, and ammonium acetate.[2] The crucial step to arrive at the target class of molecules is the quaternization of the tertiary amine in the piperidine ring. This is generally achieved through a straightforward nucleophilic substitution reaction with an alkyl halide, such as methyl iodide, to yield the corresponding 1-benzyl-1-methyl-4-oxopiperidinium iodide salt.[3][4] This synthetic accessibility makes the scaffold attractive for generating diverse libraries of derivatives for biological screening.
Caption: General synthesis of the target scaffold.
Comparative Analysis of Biological Efficacy
The true value of a chemical scaffold lies in its potential for derivatization to tune its biological activity. Here, we compare the efficacy of derivatives across three key therapeutic areas: cytotoxicity, antimicrobial action, and anticonvulsant effects.
Cytotoxicity and Antitumor Potential
The rigid piperidone core is an excellent platform for mounting pharmacophores, such as aryl groups, in a defined spatial orientation. This has been exploited to create potent cytotoxic agents with promising tumor selectivity. A notable study focused on a series of 3,5-bis(benzylidene)-4-piperidones, which can be considered elaborated derivatives of the core N-benzyl-4-piperidone structure.[5]
Experimental Rationale: The primary goal in anticancer drug screening is to identify compounds that are highly toxic to cancer cells while sparing non-malignant cells. Therefore, assays are conducted on multiple cancer cell lines (e.g., oral squamous carcinoma, colon adenocarcinoma) and compared against non-cancerous cells like human gingival fibroblasts (HGF).[5] This differential toxicity is quantified as a Selectivity Index (SI), a critical parameter for therapeutic potential.
Structure-Activity Relationship (SAR) Insights:
The data clearly indicates that electron-withdrawing groups on the aryl rings, such as fluoro (2e), trifluoromethyl (2r), and nitro (2k) groups, confer potent cytotoxicity.[5] Notably, compounds 2e and 2r demonstrated significantly higher tumor selectivity than the conventional chemotherapeutic agent doxorubicin, highlighting the scaffold's potential.[5] Mechanistic studies revealed that these compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis, common mechanisms for effective anticancer agents.[5] Furthermore, related N-benzyl piperidin-4-one oximes have shown antimitotic activity, reinforcing the scaffold's utility in disrupting cell division.[6]
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Piperidine derivatives have been investigated for this purpose, showing efficacy against a range of bacterial and fungal pathogens.[2][7]
Experimental Rationale: The standard method for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. A lower MIC value indicates higher potency.
Structure-Activity Relationship (SAR) Insights:
Perusal of the literature shows that derivatization at the carbonyl group of the piperidone ring is a successful strategy. For instance, converting the ketone into a thiosemicarbazone significantly enhances antifungal activity compared to the parent ketone.[2] The N-benzyl group itself is a key contributor to the bioactivity, with various O-benzyl compounds also showing significant antimicrobial effects.[8] The quaternization of the nitrogen to form a piperidinium salt is expected to further enhance antimicrobial activity, as the positive charge can facilitate interaction with negatively charged bacterial cell membranes, a well-known mechanism for quaternary ammonium antiseptics.
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and many existing anticonvulsant drugs have dose-limiting side effects, driving the search for new therapeutic agents.[9] Various heterocyclic compounds, including those with structures related to piperidine, have shown promise as anticonvulsants.[10]
Experimental Rationale: The two most widely used preclinical screening models for anticonvulsant drugs are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. The MES model is effective at identifying drugs that prevent seizure spread, while the scPTZ test identifies agents that raise the seizure threshold. Neurotoxicity is concurrently assessed using tests like the rotarod assay to establish a protective index (PI = Toxic Dose TD50 / Effective Dose ED50). A high PI is desirable.
While direct comparative data on 1-Benzyl-1-methyl-4-oxopiperidinium iodide derivatives is limited, a comprehensive SAR study on the clinically approved drug (R)-lacosamide, which features an N-benzyl group, provides powerful analogous insights.[9]
Comparative Anticonvulsant Activity of N-Benzyl Derivatives (Lacosamide Analogs)
Structure-Activity Relationship (SAR) Insights:
The study on lacosamide analogs revealed that the 4'-position of the N-benzyl ring is highly amenable to modification to improve efficacy.[9] Introducing small, non-bulky substituents, regardless of their electronic properties (e.g., electron-withdrawing Fluoro or electron-donating Methyl), resulted in compounds with significantly higher potency and better safety profiles (higher PI) than the parent drug and the standard agent phenytoin.[9] This strongly suggests that a similar SAR exploration of 4'-substituted 1-Benzyl-1-methyl-4-oxopiperidinium iodide derivatives could yield highly potent anticonvulsant candidates. The quaternized nitrogen might further modulate blood-brain barrier penetration and interaction with ion channels, which are common targets for anticonvulsant drugs.
Experimental Protocols
To ensure reproducibility and facilitate further research, we provide detailed methodologies for the key biological assays discussed.
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50 or CC50).
Caption: Workflow of the MTT cell viability assay.
Cell Seeding: Plate cells (e.g., Ca9-22 or HGF) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
Compound Application: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48 to 72 hours.
MTT Reagent: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression.
Protocol 2: Broth Microdilution for MIC Determination
This is the standard method for assessing antibacterial or antifungal potency.
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight and then dilute it to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (no compound) and a negative control (no microbes).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Reading: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by adding a viability indicator like resazurin if needed.
Protocol 3: Maximal Electroshock (MES) Anticonvulsant Test
This protocol is a cornerstone for preclinical screening of anticonvulsant drugs in rodents.[9]
Animal Acclimation: Use male Swiss albino mice (20-25 g), allowing them to acclimate for at least one week before the experiment.
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A typical pretreatment time is 30-60 minutes.
Induction of Seizure: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsiometer.
Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this phase is defined as protection.
Data Analysis: Test groups of animals (n=6-8) at various doses to determine the median effective dose (ED50), the dose at which 50% of the animals are protected from the seizure, typically calculated using a probit analysis.
Conclusion and Future Outlook
The 1-benzyl-4-oxopiperidinium iodide scaffold and its derivatives represent a versatile and highly tractable class of compounds with demonstrated efficacy across multiple therapeutic areas. The comparative analysis reveals clear structure-activity relationships:
For Cytotoxicity: Electron-withdrawing substituents on the benzyl rings enhance potency and tumor selectivity.
For Antimicrobial Activity: Derivatization at the C4-carbonyl position and quaternization of the ring nitrogen are promising strategies to boost efficacy.
For Anticonvulsant Activity: Modification at the 4'-position of the N-benzyl group is a proven method for dramatically improving potency and the therapeutic window.
Future research should focus on creating a unified library of 4'-substituted 1-Benzyl-1-methyl-4-oxopiperidinium iodide derivatives and screening them across all three assay types. This would allow for a direct, head-to-head comparison and could reveal derivatives with dual or even triple therapeutic actions. The insights provided in this guide, grounded in authoritative data, offer a solid foundation for the rational design of the next generation of drugs based on this potent chemical scaffold.
References
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). ResearchGate. [Link]
Most relevant antimicrobial activity of O-benzyl derivatives expressed... (n.d.). ResearchGate. [Link]
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]
Miko, M., & Devinsky, F. (1993). In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships. Anticancer Drugs, 4(3), 355-363. [Link]
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2022). MDPI. [Link]
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). DTIC. [Link]
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]
Rahmani-Khajouei, M., Mohammadi-Farani, A., Ghorbani, H., & Aliabadi, A. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(1), 13-22. [Link]
Novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides are competitive antagonists for the human α4β2 and α7 nicotinic acetylcholine receptors. (n.d.). Royal Society of Chemistry. [Link]
Wujec, M., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. [Link]
Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives. (2022). ResearchGate. [Link]
Hossain, M. K., et al. (2016). Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. MDPI. [Link]
Choi, D., Stables, J. P., & Kohn, H. (2011). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted) benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 54(12), 4209-4213. [Link]
Dimmock, J. R., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Semantic Scholar. [Link]
BIOLOGICAL PROPERTIES OF 1,5-BENZODIAZEPINE-2,4- DIONES. (2024). ResearchGate. [Link]
Analytical Strategies for the Validation of 1-Benzyl-1-methyl-4-oxopiperidinium Iodide Purity
Executive Summary & The "Quat" Challenge 1-Benzyl-1-methyl-4-oxopiperidinium iodide (CAS 77542-27-9) represents a classic analytical challenge: it is a quaternary ammonium salt (QAS) . Unlike standard organic intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & The "Quat" Challenge
1-Benzyl-1-methyl-4-oxopiperidinium iodide (CAS 77542-27-9) represents a classic analytical challenge: it is a quaternary ammonium salt (QAS) . Unlike standard organic intermediates, it possesses a permanent positive charge regardless of pH, rendering standard Gas Chromatography (GC) impossible due to thermal instability (Hofmann elimination in the injector port) and making standard Reverse Phase HPLC (RP-HPLC) problematic due to lack of retention and severe peak tailing.
For researchers utilizing this compound—often as a precursor in the synthesis of piperidine-based pharmacophores or as a phase-transfer catalyst—purity is not just about the organic cation. You must validate the stoichiometry of the salt (cation-to-iodide ratio) and the absence of the tertiary amine precursor (1-benzyl-4-piperidone).
This guide compares three distinct analytical workflows to validate this specific molecule, moving beyond "textbook" methods to field-proven strategies.
The Analytical Decision Matrix
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on the stage of drug development.
Method A: Ion-Pair HPLC-UV (The QC Workhorse)
Standard C18 columns repel the permanently charged piperidinium cation, causing it to elute in the void volume. To fix this, we use Ion-Pair Chromatography (IPC) . An anionic reagent (sulfonate) is added to the mobile phase, forming a neutral ion-pair with the piperidinium cation, allowing it to interact with the hydrophobic stationary phase.
10 mM Sodium Octanesulfonate + 0.1% H3PO4 (pH 3.0)
The sulfonate pairs with the quaternary nitrogen. Acid suppresses silanol activity.
Mobile Phase B
Acetonitrile (ACN)
Organic modifier to elute the neutral pair.
Gradient
20% B to 80% B over 15 min
Elutes the polar salt early and the hydrophobic impurities (benzyl halides) later.
Detection
UV @ 254 nm
Detects the benzyl chromophore. Note: Iodide also absorbs <240 nm; 254 nm is safer to avoid counterion interference.
Critical Control Point:
Equilibration time is critical in IPC. The column is effectively "coated" with the sulfonate. You must flush the column for at least 60 minutes before the first injection to achieve stable retention times.
Method B: HILIC-MS (Trace Impurity Profiling)
When sensitivity is paramount—specifically for detecting unreacted 1-benzyl-4-piperidone or methyl iodide traces—IPC is unsuitable because non-volatile sulfonates ruin Mass Spectrometers. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative.
Protocol Design
Target: Trace analysis (ppm level) and Genotoxic Impurity (GTI) screening.
Mechanism: Partitioning into a water-enriched layer on a polar surface.[1]
Parameter
Specification
Rationale
Column
Amide or Bare Silica (e.g., BEH Amide, 100 x 2.1 mm)
Retains charged species strongly without ion-pairing agents.
Mobile Phase A
10 mM Ammonium Formate (pH 3.0) in Water
Provides ionic strength to control peak shape.
Mobile Phase B
Acetonitrile (90%) / Buffer A (10%)
High organic content forces the polar analyte into the water layer on the silica.
Mode
Isocratic (high organic) or Shallow Gradient
Quats elute later in HILIC than neutrals.
Detection
ESI-MS (Positive Mode)
M+ signal at m/z ~204 (cation mass).
Why this wins:
In HILIC, the order of elution is reversed compared to Reverse Phase. The neutral tertiary amine impurity elutes before the highly polar quaternary salt, preventing the massive main peak from masking the tiny impurity peak.
Method C: Quantitative NMR (qNMR) (The Absolute Validator)
For early-stage development where a certified reference standard of the piperidinium salt does not yet exist, qNMR is the only method that provides absolute purity (mass balance). It also simultaneously confirms the structure.
Protocol Design
Target: Primary Standard Assignment & Salt Stoichiometry.
Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST).
Step-by-Step Workflow:
Solvent: Dissolve 10 mg of analyte and 5 mg of IS in DMSO-d6 . (Avoid CDCl3; quaternary salts have poor solubility and form tight ion pairs that broaden peaks in non-polar solvents).
Acquisition:
Pulse angle: 90°
Relaxation delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.
Scans: 16–32 (High S/N ratio required).
Calculation:
Where is integral, is number of protons, is molar mass, and is weighed mass.[2]
Specific Signal to Monitor:
Target the N-Methyl singlet (~3.0 - 3.2 ppm) or the Benzylic CH2 singlet. These are distinct and usually free from overlap with the aromatic region.
Comparative Analysis & Recommendations
The following table contrasts the performance of these methods specifically for 1-Benzyl-1-methyl-4-oxopiperidinium iodide.
Feature
Method A: Ion-Pair HPLC
Method B: HILIC-MS
Method C: qNMR
Specificity
High (for organic impurities)
Very High (Mass discrimination)
High (Structural confirmation)
LOD/Sensitivity
Moderate (UV limits)
Excellent (pg levels)
Low (mg levels required)
Robustness
Low (Temp/pH sensitive)
Moderate (Long equilibration)
High (Physics-based)
Suitability
Routine QC Labs
Impurity Profiling / R&D
Reference Standard Calibration
Major Limitation
Incompatible with MS; Waste disposal
Matrix effects; Solubility issues
Low throughput; Expensive
Mechanistic Comparison Diagram
Figure 2: Mechanistic difference between Ion-Pairing (creating a pseudo-neutral species) and HILIC (leveraging the charge for retention).
Senior Scientist's Verdict
For the validation of 1-Benzyl-1-methyl-4-oxopiperidinium iodide , a single method is insufficient due to the ionic nature of the compound.
For Purity Assignment: Do not rely on HPLC area% alone. The response factor of the quaternary salt vs. the tertiary amine precursor differs significantly in UV. Use Method C (qNMR) to establish the absolute purity of your primary lot.
For Routine QC: Implement Method A (Ion-Pair HPLC) . It is cheaper and more stable for daily operations than HILIC. Ensure you dedicate a specific column to this method, as ion-pairing reagents are notoriously difficult to wash off.
For Iodide Content: Don't forget the counterion. Perform a potentiometric titration with Silver Nitrate (AgNO3) to confirm the salt is a mono-iodide and not a mixture of salts.
References
USP General Chapter <761>. Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. (Guidance on qNMR parameters).
Center for Pharamceutical Analysis . (2024). Quantitative NMR (qNMR) Protocols. (General principles of qNMR for organic salts).
Thermo Fisher Scientific . (2015). Analysis of Quaternary Ammonium Salts by HPLC-UV. (Application note on ion-pair chromatography).
Waters Corporation . (2025). HILIC Method Development for Polar Compounds. (HILIC mechanism and buffer selection).
PubChem . 1-Benzyl-1-methyl-4-oxopiperidinium iodide (CID 11078064).[3] (Chemical and physical properties).
Validating the Mechanism of Action of 1-Benzyl-1-methyl-4-oxopiperidinium Iodide
Executive Summary: The Cationic Scaffold 1-Benzyl-1-methyl-4-oxopiperidinium iodide (BMOP) represents a critical structural motif in medicinal chemistry. As a quaternary ammonium salt possessing a 4-piperidone core, it s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Cationic Scaffold
1-Benzyl-1-methyl-4-oxopiperidinium iodide (BMOP) represents a critical structural motif in medicinal chemistry. As a quaternary ammonium salt possessing a 4-piperidone core, it serves as both a synthetic intermediate for complex piperidine derivatives (e.g., Donepezil analogs) and a bioactive pharmacophore in its own right.
Its primary mechanism of action (MoA) is hypothesized to be competitive inhibition of Acetylcholinesterase (AChE) and antagonism of Nicotinic Acetylcholine Receptors (nAChRs) . Unlike tertiary amines, its permanent positive charge restricts Blood-Brain Barrier (BBB) penetration, positioning it as a peripheral-acting agent or a reference standard for cationic binding interactions.
This guide outlines the rigorous experimental validation of BMOP, comparing it against industry standards Edrophonium (quaternary reference) and Donepezil (tertiary therapeutic).
Part 1: Mechanistic Hypothesis & Structural Logic
The Pharmacophore
The biological activity of BMOP is dictated by two structural features:
Quaternary Ammonium Head: Mimics the choline moiety of Acetylcholine (ACh), allowing high-affinity binding to the Catalytic Anionic Site (CAS) of AChE via cation-
interactions.
Benzyl Moiety: Provides hydrophobic interaction with the aromatic gorge of the enzyme, potentially interacting with the Peripheral Anionic Site (PAS), though less effectively than longer-chain linkers found in bis-quaternary inhibitors.
The Mechanism: Competitive Reversible Inhibition
BMOP is expected to act as a reversible competitive inhibitor . It competes with ACh for the active site but, lacking a carbamate or phosphate group, does not form a covalent bond with the catalytic triad (Ser-His-Glu).
Figure 1: Competitive inhibition pathway. BMOP occupies the active site, preventing ACh hydrolysis without permanently modifying the enzyme.
Part 2: Comparative Analysis
To validate BMOP, it must be benchmarked against established cholinergic modulators.
Table 1: Comparative Pharmacological Profile
Feature
BMOP (Target)
Edrophonium (Standard)
Donepezil (Therapeutic)
Structure Class
Quaternary Ammonium
Quaternary Ammonium
Tertiary Amine
Primary Target
AChE (CAS Binder)
AChE (CAS Binder)
AChE (CAS & PAS Binder)
Binding Mode
Reversible, Competitive
Reversible, Competitive
Reversible, Mixed/Non-comp
BBB Permeability
Low (Charged)
Low (Charged)
High (Lipophilic)
Half-Life
Short to Moderate
Very Short (<10 min)
Long (70 hours)
Clinical Utility
Research / Peripheral
Myasthenia Gravis Diag.
Alzheimer's Disease
Key Validation Metric
(Inhibition Constant)
Rapid Onset/Offset
High Selectivity (AChE > BuChE)
Key Insight: BMOP acts as a "hybrid" comparator. It shares the quaternary charge of Edrophonium (limiting it to peripheral systems) but possesses the benzyl-piperidine scaffold of Donepezil, suggesting a higher affinity for the hydrophobic gorge than simple alkyl-ammoniums.
Part 3: Experimental Validation Protocols
As a Senior Scientist, you must prove causality. The following protocols are designed to validate the mechanism (AChE inhibition) and the structural limitation (BBB impermeability).
Protocol 1: Ellman’s Colorimetric Assay (In Vitro Potency)
Objective: Determine the
of BMOP against AChE.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman's Reagent) to form a yellow anion (TNB) measurable at 412 nm.
Workflow:
Preparation: Dissolve BMOP in phosphate buffer (pH 8.0). Prepare serial dilutions (
to ).
Enzyme Mix: Add 0.1 U/mL Human Recombinant AChE (or electric eel AChE for screening) to 96-well plates.
Incubation: Add BMOP dilutions. Incubate for 10 mins at
(allows equilibrium binding).
Substrate Addition: Add ATCh (0.5 mM) and DTNB (0.3 mM).
Kinetic Read: Measure Absorbance (412 nm) every 30s for 5 mins.
Control: Use Edrophonium as a positive control (
).
Validation Check: If the absorbance slope decreases dose-dependently, BMOP is an inhibitor. If the slope is unchanged, the quaternary nitrogen is sterically hindered or the compound is degraded.
Protocol 2: Lineweaver-Burk Kinetic Analysis
Objective: Confirm the Competitive nature of inhibition.
Logic: A competitive inhibitor increases
(apparent) but leaves unchanged.
Steps:
Run Ellman's assay with varying [Substrate] (ATCh: 0.1, 0.2, 0.5, 1.0 mM).
Repeat in the presence of fixed [BMOP] (e.g.,
and ).
Plot:
vs. .
Interpretation:
Competitive: Lines intersect at the Y-axis (
).
Non-Competitive: Lines intersect at the X-axis.
Mixed: Lines intersect elsewhere.
Protocol 3: PAMPA-BBB Assay (Permeability)
Objective: Verify the inability to cross the Blood-Brain Barrier (due to quaternary charge).
Method: Parallel Artificial Membrane Permeability Assay.
Donor Well: BMOP in PBS (pH 7.4).
Membrane: PVDF filter coated with porcine brain lipid.
The following diagram illustrates the logical flow from synthesis to validated mechanism.
Figure 2: Step-by-step validation pipeline for characterizing BMOP activity.
References
PubChem. (2025).[1] 1-Benzyl-1-methyl-4-oxopiperidinium iodide | C13H18INO.[1] National Library of Medicine. [Link]
Andreani, A., et al. (2001).[2] Synthesis and screening for antiacetylcholinesterase activity of (1-benzyl-4-oxopiperidin-3-ylidene)methylindoles and -pyrroles related to donepezil. Journal of Medicinal Chemistry. [Link]
Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]
Perez, E. G., et al. (2013). N,N,N-trimethylmethanaminium iodides are competitive antagonists for the human α4β2 and α7 nicotinic acetylcholine receptors.[3] MedChemComm. [Link]
Obara, Y., et al. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules (MDPI).[4] [Link]
A Comparative Guide to the Cross-Reactivity Profiling of 1-Benzyl-1-methyl-4-oxopiperidinium iodide
Introduction: Beyond the Primary Target In the landscape of drug discovery and chemical biology, the identification of a lead compound is merely the first step in a long and rigorous journey. The compound 1-Benzyl-1-meth...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Primary Target
In the landscape of drug discovery and chemical biology, the identification of a lead compound is merely the first step in a long and rigorous journey. The compound 1-Benzyl-1-methyl-4-oxopiperidinium iodide, a quaternary ammonium salt built upon a 4-oxopiperidinium core, represents a chemical scaffold with significant potential for biological activity[1]. Its structure is highly suggestive of interaction with cholinergic systems, particularly the muscarinic acetylcholine receptors (mAChRs), which are pivotal targets in therapeutics for a range of conditions including chronic obstructive pulmonary disease (COPD), overactive bladder, and neurological disorders[2][3].
However, the promise of a potent lead compound can be quickly undermined by a lack of specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect. Therefore, a systematic and comprehensive cross-reactivity study is not just a supplementary exercise but a cornerstone of a compound's preclinical evaluation. This guide provides an in-depth technical framework for assessing the selectivity profile of 1-Benzyl-1-methyl-4-oxopiperidinium iodide, comparing its hypothetical performance with established pharmacological agents, and explaining the causality behind the chosen experimental designs.
The Selectivity Challenge: Muscarinic Receptor Subtypes
The muscarinic receptor family consists of five distinct subtypes (M1-M5), all of which are G protein-coupled receptors (GPCRs) but which couple to different signaling pathways and are distributed differently throughout the body[4][5]. For instance, the M3 receptor is the primary target for treating COPD, while the M2 receptor modulates heart rate[2]. A non-selective antagonist could lead to dangerous cardiac side effects, highlighting the critical need for subtype selectivity[2]. The high degree of homology in the orthosteric binding sites among these subtypes makes designing selective ligands a formidable challenge[2].
This guide will therefore focus on a two-phase experimental approach:
Phase 1: In-depth Muscarinic Receptor Profiling: To determine the affinity and functional activity of 1-Benzyl-1-methyl-4-oxopiperidinium iodide across all five muscarinic receptor subtypes.
Phase 2: Broad Off-Target Liability Screening: To identify potential interactions with other critical receptor families and safety-relevant targets, such as the hERG channel.
The initial hypothesis is that 1-Benzyl-1-methyl-4-oxopiperidinium iodide acts as a competitive antagonist at muscarinic receptors. To validate this and quantify its selectivity, we employ a combination of binding and functional assays.
Causality: Radioligand binding assays are the gold standard for determining a compound's affinity for a receptor. By measuring the displacement of a known high-affinity radiolabeled ligand, we can calculate the inhibition constant (Ki) of our test compound. A lower Ki value signifies higher binding affinity. Comparing Ki values across the M1-M5 subtypes allows us to generate a quantitative selectivity profile.
Source of Receptors: Utilize membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a single human muscarinic receptor subtype (CHO-hM1, CHO-hM2, etc.).
Radioligand: Use [³H]N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, as the radioligand.
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
Incubation: In a 96-well plate, combine:
50 µL of cell membrane preparation (5-20 µg protein).
25 µL of [³H]-NMS at a final concentration near its Kd (typically ~0.5 nM).
25 µL of 1-Benzyl-1-methyl-4-oxopiperidinium iodide at 10-12 different concentrations (e.g., 1 pM to 10 µM).
Controls:
Total Binding: No competitor compound is added.
Non-Specific Binding (NSB): A high concentration (e.g., 1 µM) of a non-labeled, non-selective antagonist like atropine is added to saturate all receptors.
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Millipore MultiScreen) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
Washing: Wash the filters three times with ice-cold assay buffer to remove any residual unbound radioligand.
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate specific binding: Total Binding - Non-Specific Binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Hypothetical Muscarinic Affinity Profile
To contextualize the performance of 1-Benzyl-1-methyl-4-oxopiperidinium iodide (BMPO), we compare its hypothetical binding data against well-characterized muscarinic antagonists.
Causality: High affinity does not always equate to functional activity. A compound could bind tightly but fail to prevent agonist-induced signaling. Functional assays are essential to confirm the compound's mechanism of action (e.g., antagonist, agonist, partial agonist) and to provide a more physiologically relevant measure of its potency. M1, M3, and M5 receptors couple through Gq proteins to stimulate phosphoinositide (PI) hydrolysis, while M2 and M4 receptors couple through Gi to inhibit adenylyl cyclase[6].
Cell Line: Use CHO-hM3 cells. Plate them in 96-well plates and grow to near confluency.
Labeling: Incubate the cells with [³H]-myo-inositol in inositol-free medium for 18-24 hours to allow for its incorporation into membrane phosphoinositides.
Pre-incubation: Wash the cells and pre-incubate with assay buffer containing LiCl (which inhibits inositol monophosphatase, causing [³H]-IPs to accumulate) and various concentrations of 1-Benzyl-1-methyl-4-oxopiperidinium iodide for 15-30 minutes.
Stimulation: Add a muscarinic agonist (e.g., carbachol) at its EC₈₀ concentration and incubate for 30-60 minutes.
Lysis and Extraction: Terminate the reaction by adding a cold stop solution (e.g., 0.1 M formic acid).
Purification: Separate the accumulated [³H]-inositol phosphates ([³H]-IPs) from free [³H]-inositol using anion-exchange chromatography columns.
Quantification: Measure the radioactivity of the eluted [³H]-IPs fraction using a scintillation counter.
Data Analysis: Construct a dose-response curve by plotting the inhibition of the agonist response versus the antagonist concentration. Calculate the functional IC₅₀ and use the Schild regression analysis to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.
Visualization: Experimental & Signaling Workflows
A clear understanding of the experimental logic and underlying biology is paramount.
Caption: Overall workflow for cross-reactivity profiling of BMPO.
Causality: Even a highly selective muscarinic antagonist can have liabilities if it interacts with unrelated but critical physiological targets. A broad screening panel provides a systematic survey of potential off-target interactions. Of particular importance for compounds containing a basic amine, like the piperidinium scaffold, is the hERG potassium ion channel. Blockade of the hERG channel can prolong the QT interval in the heart, leading to fatal arrhythmias[7].
The compound is tested at a single high concentration (typically 1-10 µM) against a panel of 40-100+ targets, including other GPCRs, ion channels, transporters, and enzymes.
The primary readout is the percent inhibition of radioligand binding or functional activity compared to a vehicle control.
A common threshold for concern is >50% inhibition, which would trigger follow-up dose-response studies to determine an IC₅₀.
The process outlined in this guide provides a robust and logical framework for moving beyond a simple affinity measurement to a comprehensive understanding of a compound's selectivity. For 1-Benzyl-1-methyl-4-oxopiperidinium iodide, this systematic approach allows researchers to:
Confirm Mechanism of Action: Validate its hypothesized role as a muscarinic antagonist.
Quantify Selectivity: Determine its preference for specific muscarinic subtypes, providing crucial insights into its potential therapeutic window and side-effect profile.
Identify Liabilities: Proactively uncover potential safety risks through broad off-target and specific hERG screening.
By integrating binding, functional, and safety pharmacology data, we can construct a detailed cross-reactivity profile. This profile is the essential foundation upon which all future drug development decisions for 1-Benzyl-1-methyl-4-oxopiperidinium iodide, or any lead compound, must be built.
References
Abrams, P., et al. (2004). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. Journal of Pharmacology and Experimental Therapeutics, 310(3), 1119-1127. [Link]
Miao, Y., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), E11036-E11045. [Link]
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.
Broadley, K. J., & Kelly, D. R. (2001). Muscarinic receptor agonists and antagonists. Molecules, 6(3), 142-193. [Link]
Wikipedia contributors. (2023). Muscarinic antagonist. Wikipedia. [Link]
PubChem. (n.d.). 1-Benzyl-1-methyl-4-oxopiperidinium iodide. National Center for Biotechnology Information. [Link]
Perez, E. L., et al. (2015). Novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides are competitive antagonists for the human α4β2 and α7 nicotinic acetylcholine receptors. MedChemComm, 6(7), 1337-1344. [Link]
Leigh, T. (2020). off-target effects of drugs. YouTube. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-1-methyl-4-oxopiperidinium iodide
This guide provides essential safety and logistical information for the proper disposal of 1-Benzyl-1-methyl-4-oxopiperidinium iodide. As a quaternary ammonium salt, this compound requires careful handling to ensure pers...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the proper disposal of 1-Benzyl-1-methyl-4-oxopiperidinium iodide. As a quaternary ammonium salt, this compound requires careful handling to ensure personnel safety and environmental protection. The following procedures are based on established best practices for laboratory chemical waste management.
Immediate Safety and Hazard Assessment
Before handling 1-Benzyl-1-methyl-4-oxopiperidinium iodide, it is crucial to understand its potential hazards. While specific toxicity data for this compound is limited, its structure as a quaternary ammonium salt and piperidinium derivative suggests that it should be handled with care. Quaternary ammonium compounds, in general, can be irritants and are known to be corrosive at high concentrations.[1]
Core Safety Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2][3]
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][4][5]
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][3] In case of contact, follow the first-aid measures outlined in the Emergency Procedures section of this guide.
Cross-Contamination: Do not allow the chemical to enter drains or waterways, as its environmental impact is not fully characterized.[2]
Chemical and Physical Properties
Understanding the properties of 1-Benzyl-1-methyl-4-oxopiperidinium iodide is fundamental to its safe handling and disposal.
Data not widely available; solubility in water can be inferred from similar compounds like 1-Benzyl-4-piperidone which is soluble in water.[7]
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1-Benzyl-1-methyl-4-oxopiperidinium iodide is that it must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Protocol for Unused or Waste Product (Solid)
Containerization:
Ensure the waste material is in a clearly labeled, sealed, and non-reactive container. The label should include the full chemical name: "1-Benzyl-1-methyl-4-oxopiperidinium iodide" and appropriate hazard pictograms.
Waste Segregation:
Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents.[4][8]
Professional Disposal:
Arrange for pickup by a licensed chemical waste disposal contractor. Provide them with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and any known hazard information. Disposal should be in accordance with all applicable federal, state, and local regulations.[2][4][9]
Protocol for Contaminated Labware and Debris
Decontamination:
For glassware and other reusable items, rinse thoroughly with a suitable solvent (e.g., ethanol or isopropanol) in a chemical fume hood. Collect the rinse solvent as hazardous waste.
After the initial solvent rinse, wash with soap and water.
Disposal of Single-Use Items:
Items such as gloves, weigh boats, and paper towels that are grossly contaminated should be placed in a sealed, labeled hazardous waste bag or container.
This container should be disposed of through your institution's chemical waste program.
Protocol for Empty Containers
Triple Rinsing:
Empty containers must be triple-rinsed with a suitable solvent.[5] The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.
Container Disposal:
After triple rinsing, the container can often be disposed of as non-hazardous waste. However, you must follow your institution's specific policies. Some institutions may require that the container be punctured to prevent reuse.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 1-Benzyl-1-methyl-4-oxopiperidinium iodide waste.
Caption: Disposal workflow for 1-Benzyl-1-methyl-4-oxopiperidinium iodide.
Emergency Procedures
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
Personnel Exposure
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2][4]
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]
Spill Response
Evacuate: Evacuate non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated.
Contain: For a small spill of solid material, carefully sweep it up, avoiding dust generation. Use a dustpan and brush designated for chemical waste.
Absorb: For solutions, cover with an inert absorbent material like vermiculite or sand.[10]
Collect: Place all contaminated material into a labeled, sealed container for hazardous waste disposal.[5][10]
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can manage and dispose of 1-Benzyl-1-methyl-4-oxopiperidinium iodide safely and responsibly, ensuring a secure laboratory environment and minimizing environmental impact.
Chemically stable piperidinium cations for anion exchange membranes . National Institutes of Health (NIH). [Link]
Chemically stable piperidinium cations for anion exchange membranes . Royal Society of Chemistry (RSC). [Link]
The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials . MDPI. [Link]
Possible degradation pathways of piperidinium-functionalized polyethylene . ResearchGate. [Link]
Biodegradability of 27 pyrrolidinium, morpholinium, piperidinium, imidazolium and pyridinium ionic liquid cations under aerobic conditions . Royal Society of Chemistry (RSC). [Link]